5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
Description
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Properties
IUPAC Name |
5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZFPMDTJXQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415399 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28819-38-7 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol: A Cornerstone for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delves into the core chemical principles, reaction mechanisms, and a detailed experimental protocol for the synthesis of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable molecular entity in their research endeavors.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a prominent feature in a multitude of biologically active molecules. Its unique structural and electronic properties, conferred by the presence of sulfur and nitrogen heteroatoms, allow for diverse interactions with biological targets. The thiol substituent at the 2-position, in particular, offers a reactive handle for further molecular elaboration and can play a crucial role in the compound's mechanism of action, often through metal chelation or by acting as a hydrogen bond donor/acceptor. The incorporation of a pyridine ring at the 5-position introduces an additional site for hydrogen bonding and potential π-π stacking interactions, further enhancing the molecule's drug-like properties.
The Primary Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols proceeds through a well-established two-step sequence starting from an appropriate acid hydrazide.[2][3] For the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, the logical starting material is nicotinic acid hydrazide (also known as pyridine-3-carbohydrazide).
The overall synthetic transformation can be visualized as follows:
Caption: Acid-catalyzed cyclization and tautomerization to form the 1,3,4-thiadiazole ring.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous compounds. R[2][4]esearchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials and Reagents
| Reagent | Purity | Supplier |
| Nicotinic acid hydrazide | ≥98% | Standard vendor |
| Carbon disulfide (CS₂) | ≥99% | Standard vendor |
| Potassium hydroxide (KOH) | ≥85% | Standard vendor |
| Ethanol (EtOH) | Anhydrous | Standard vendor |
| Sulfuric acid (H₂SO₄) | 95-98% | Standard vendor |
| Diethyl ether | Anhydrous | Standard vendor |
Step-by-Step Procedure
Step A: Synthesis of Potassium 3-nicotinoyldithiocarbazate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve nicotinic acid hydrazide (0.1 mol) in anhydrous ethanol (100 mL).
-
To this solution, add a solution of potassium hydroxide (0.1 mol) in anhydrous ethanol (50 mL) dropwise while stirring.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (0.12 mol) to the cooled mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
The precipitated potassium 3-nicotinoyldithiocarbazate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step B: Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Carefully add the dried potassium 3-nicotinoyldithiocarbazate (0.05 mol) in small portions to ice-cold concentrated sulfuric acid (50 mL) with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in an ice bath for 1 hour, and then at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The resulting precipitate is the crude 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to afford the pure compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, C=S, and S-H.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Causality Behind Experimental Choices
-
Choice of Base (KOH): Potassium hydroxide is a strong base that effectively deprotonates the hydrazide, initiating the reaction with carbon disulfide. The resulting potassium salt of the dithiocarbazate is often a stable, isolable solid. *[2] Solvent (Ethanol): Ethanol is a suitable solvent as it dissolves the reactants and facilitates the reaction. Its polarity helps in the formation of the intermediate salt.
-
Use of Concentrated Sulfuric Acid: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent in the cyclization step. I[5]ts strong acidic nature protonates the carbonyl group, activating it for intramolecular attack, while its dehydrating property drives the reaction towards the formation of the thiadiazole ring.
-
Temperature Control: The initial reaction with carbon disulfide and the addition to sulfuric acid are performed at low temperatures to control the exothermic nature of the reactions and to minimize the formation of by-products.
Conclusion
The synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is a straightforward and efficient process that utilizes readily available starting materials. The robust nature of this synthetic route makes it amenable to scale-up and further derivatization, opening avenues for the development of novel therapeutic agents. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable heterocyclic compound and explore its potential in drug discovery programs.
References
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW . Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - Chemical Methodologies . Available at: [Link]
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Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities . Available at: [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH . Available at: [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies . Available at: [Link]
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Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) . Available at: [Link]
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NOVEL SYNTHESIS OF OXADIAZA HETEROCYCLES AND THIADIAZOCINE DERIVATIVES | Semantic Scholar . Available at: [Link]
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Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchGate . Available at: [Link]
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Synthesis of Sulfur Heterocycles from Dithiocarbamates | Request PDF - ResearchGate . Available at: [Link]
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Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles . Available at: [Link]
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-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR . Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a vital pharmacophore in modern medicinal chemistry, underpinning a wide array of therapeutic agents. Its inherent aromaticity and diverse substitution possibilities allow for the fine-tuning of steric and electronic properties, making it a privileged scaffold in the design of novel drugs. Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a pyridine ring, as in 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, introduces a key hydrogen bond acceptor and a polar surface area that can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile. This guide provides a comprehensive overview of the predicted physicochemical properties of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and outlines the experimental methodologies required for their empirical validation, offering a roadmap for researchers in drug development.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is characterized by the fusion of the electron-rich 1,3,4-thiadiazole-2-thiol core with a pyridine ring at the 5-position. This arrangement suggests a molecule with a distinct electronic and conformational profile. The thiol group imparts acidic properties and potential for metal chelation, while the pyridine nitrogen offers a site for hydrogen bonding and salt formation.
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Molecular Formula | C₇H₅N₃S₂ | Based on chemical structure |
| Molecular Weight | 195.27 g/mol | Calculated from the molecular formula[1] |
| Appearance | Likely a yellow or off-white solid | Based on observations of similar 1,3,4-thiadiazole-2-thiol derivatives |
| Melting Point | Expected to be in the range of 200-280 °C | The related compound 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has a melting point of 270-275 °C[2] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF. | General solubility trends for heterocyclic thiol compounds. |
| pKa | Estimated to be in the range of 6-8 for the thiol group. | Thiophenol has a pKa of 6.5, and the electron-withdrawing nature of the heterocyclic system may influence this value[3] |
| LogP | Predicted to be in the range of 1.0-2.0 | Calculated for the isomeric 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, which has a predicted LogP of 1.5[4] |
Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
The synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol can be achieved through a well-established synthetic route for 1,3,4-thiadiazole-2-thiols, starting from the corresponding carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of Nicotinic Hydrazide
-
To a solution of methyl nicotinate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, nicotinic hydrazide, can be purified by recrystallization from ethanol.
Step 2: Synthesis of Potassium 2-nicotinoyldithiocarbazate
-
Dissolve nicotinic hydrazide (1 equivalent) in cold absolute ethanol.
-
To this solution, add potassium hydroxide (1 equivalent) and stir until fully dissolved.
-
Add carbon disulfide (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium salt is collected by filtration, washed with cold ether, and dried.
Step 3: Cyclization to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Suspend the potassium 2-nicotinoyldithiocarbazate (1 equivalent) in water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent such as ethanol to yield pure 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Caption: Synthetic pathway for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Spectroscopic and Structural Characterization
The definitive identification and structural elucidation of the synthesized compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons. The chemical shifts will be influenced by the position on the ring and the electron-withdrawing nature of the thiadiazole moiety. The thiol proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For the related 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole, aromatic protons are observed in the δ 7.2-8.5 ppm range[5].
-
¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the pyridine and thiadiazole rings. The carbon attached to the thiol group (C-S) is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching: (if in thione tautomeric form) around 3100-3300 cm⁻¹.
-
C=N stretching: of the thiadiazole ring around 1600-1650 cm⁻¹.
-
C-S stretching: around 600-800 cm⁻¹.
-
Aromatic C-H stretching: above 3000 cm⁻¹.
-
S-H stretching: a weak band may be observed around 2550-2600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 195.27 g/mol .
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. Obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure, including intermolecular interactions in the solid state.
Experimental Protocols for Physicochemical Property Determination
The following protocols outline the standard methodologies for determining the key physicochemical properties of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Protocol: Solubility Determination
-
Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO, acetonitrile) by adding an excess of the solid to a known volume of the solvent.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
-
Express the solubility in units of mg/mL or mol/L.
Caption: Workflow for experimental solubility determination.
Protocol: pKa Determination by Potentiometric Titration
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the thiol groups have been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by using the Henderson-Hasselbalch equation[3].
Protocol: Lipophilicity (LogP) Determination by Shake-Flask Method
-
Prepare a solution of the compound in n-octanol that is saturated with water.
-
Prepare a volume of water that is saturated with n-octanol.
-
Add a known volume of the n-octanol solution of the compound to a known volume of the water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method (e.g., UV-Vis or HPLC).
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol: Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA:
-
Place a small, accurately weighed sample of the compound in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature. This will indicate the thermal stability and decomposition temperature of the compound.
-
-
DSC:
-
Place a small, accurately weighed sample in a DSC pan and seal it.
-
Heat the sample at a constant rate under a controlled atmosphere.
-
Record the heat flow to or from the sample as a function of temperature. This will reveal thermal transitions such as melting, crystallization, and decomposition.
-
Conclusion
5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol represents a promising scaffold for the development of new therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement through the drug discovery pipeline. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound. The outlined experimental protocols are robust and widely accepted in the field, ensuring the generation of high-quality, reliable data. The insights gained from these studies will be invaluable for optimizing the compound's properties and for guiding the design of future analogs with enhanced therapeutic potential.
References
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SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link].
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link].
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Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link].
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Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Journal of the Serbian Chemical Society. Available at: [Link].
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link].
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link].
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Pharmaceutical Chemistry Journal. Available at: [Link].
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link].
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(PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Available at: [Link].
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Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University Scholars Junction. Available at: [Link].
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5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. PubChem. Available at: [Link].
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Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link].
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Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry. Available at: [Link].
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link].
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
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Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. Available at: [Link].
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Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. ResearchGate. Available at: [Link].
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Development of Methods for the Determination of pKa Values. PMC. Available at: [Link].
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Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry. ResearchGate. Available at: [Link].
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Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and. Schlegel Group - Wayne State University. Available at: [Link].
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5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL. Gsrs. Available at: [Link].
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Navigating the Therapeutic Potential of Pyridyl-Thiadiazole Scaffolds: A Technical Guide to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Structural Elucidation
The tautomeric nature of the 2-thiol-1,3,4-thiadiazole ring is a critical aspect of its chemistry, existing in equilibrium between the thiol and thione forms. This tautomerism influences its reactivity, metal-chelating properties, and interactions with biological targets. The pyridine ring's nitrogen atom introduces a basic center, affecting the molecule's overall polarity, solubility, and ability to form hydrogen bonds.
Table 1: Predicted Physicochemical Properties of Pyridyl-1,3,4-thiadiazole-2-thiol Isomers
| Property | 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-thiol | 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol |
| Molecular Formula | C₇H₅N₃S₂ | C₇H₅N₃S₂ | C₇H₅N₃S₂ |
| Molecular Weight | 195.27 g/mol | 195.27 g/mol | 195.27 g/mol |
| XLogP3 | 1.2 | 1.1 | 0.8 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 1 | 1 | 1 |
Note: These values are computationally predicted and may vary from experimental data.
Synthesis of the 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol Scaffold
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a well-established process in organic chemistry. A common and efficient method involves the cyclization of a dithiocarbazate derivative, which is typically formed from the reaction of a hydrazine with carbon disulfide. For the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, the starting material would be nicotinic acid hydrazide (isonicotinic acid hydrazide for the 4-pyridyl isomer and picolinic acid hydrazide for the 2-pyridyl isomer).
General Synthetic Workflow
Caption: General synthetic route to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Detailed Experimental Protocol
Step 1: Formation of the Potassium Dithiocarbazate Salt
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 mol of nicotinic acid hydrazide in 100 mL of absolute ethanol.
-
To this solution, add a solution of 0.12 mol of potassium hydroxide in 50 mL of absolute ethanol dropwise while cooling the flask in an ice bath.
-
After the addition of KOH is complete, add 0.12 mol of carbon disulfide dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Once the addition of carbon disulfide is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The resulting precipitate, the potassium dithiocarbazate salt, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Suspend the dried potassium dithiocarbazate salt in water.
-
Acidify the suspension by the slow addition of concentrated hydrochloric acid with constant stirring until the pH reaches approximately 2-3.
-
The white or off-white precipitate of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is formed.
-
Collect the product by filtration, wash thoroughly with water to remove any inorganic salts, and dry in a desiccator over anhydrous calcium chloride.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Potential Therapeutic Applications in Drug Development
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. The introduction of a pyridine moiety can further enhance or modulate these activities.
Antimicrobial Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the thiol group can also contribute to the antimicrobial effect by chelating metal ions crucial for microbial growth.
Anticancer Activity
The 1,3,4-thiadiazole ring is a key component in several anticancer agents.[4] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. Derivatives of 5-aryl-1,3,4-thiadiazole-2-thiol have shown promise as inhibitors of cancer-related enzymes. Research into N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has indicated potential as lipoxygenase inhibitors with anticancer activity.[6]
Other Potential Applications
Beyond antimicrobial and anticancer activities, pyridyl-thiadiazole derivatives are being investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory activity: Inhibition of enzymes involved in the inflammatory cascade.
-
Anticonvulsant activity: Modulation of ion channels in the central nervous system.
-
Antiviral activity: Interference with viral replication processes.
Future Perspectives and Conclusion
The 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the broad spectrum of biological activities associated with the 1,3,4-thiadiazole core make it an attractive target for medicinal chemists. Further research focusing on the specific biological profile of the 3-pyridyl isomer, including in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential. The exploration of structure-activity relationships by synthesizing and screening a library of derivatives will be crucial in identifying lead compounds for various disease targets.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL. (n.d.). GSRS. Retrieved January 22, 2026, from [Link]
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 299-310.
-
Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. (2018). ScienceOpen. Retrieved January 22, 2026, from [Link]
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1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Spectroscopic and Structural Elucidation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct and complete experimental data for this specific isomer remains elusive in publicly available literature, this document synthesizes information from closely related analogues and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing both a practical framework for characterization and a deeper understanding of the underlying chemical principles.
Molecular Structure and Key Features
5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol belongs to the class of five-membered aromatic heterocycles containing two nitrogen atoms and a sulfur atom, which are known for their diverse biological activities. The molecule's core is a 1,3,4-thiadiazole ring, substituted at the 5-position with a pyridin-3-yl group and at the 2-position with a thiol group. A key structural feature is the existence of thiol-thione tautomerism, where the compound can exist in either the thiol form, with a C-SH bond, or the thione form, with a C=S bond and an N-H bond within the ring. In the solid state and in polar solvents, the thione tautomer is generally favored.
Caption: Molecular structure of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Synthesis Methodology
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is well-established. The most common and efficient method involves the cyclization of a dithiocarbazate, which is formed from the reaction of a carboxylic acid hydrazide with carbon disulfide in a basic medium. For the target compound, the synthesis would commence from nicotinic hydrazide (pyridine-3-carbohydrazide).
Experimental Protocol:
-
Formation of Potassium Dithiocarbazate:
-
To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add nicotinic hydrazide (0.1 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Continue stirring for 2-4 hours at room temperature. The potassium dithiocarbazate salt will precipitate.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Cyclization to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol:
-
Suspend the dried potassium dithiocarbazate (0.1 mol) in water (100 mL).
-
Add concentrated sulfuric acid or hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
-
Caption: General synthesis workflow for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, both ¹H and ¹³C NMR are essential. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's limited solubility in other common NMR solvents and to observe the exchangeable proton of the thiol/thione group.
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the N-H proton of the thione tautomer.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Py-H2 | ~9.0 - 9.2 | d | ~2.0 | Deshielded due to proximity to nitrogen. |
| Py-H6 | ~8.7 - 8.9 | dd | ~4.8, 1.5 | Ortho and meta coupling. |
| Py-H4 | ~8.2 - 8.4 | dt | ~8.0, 2.0 | Deshielded by the thiadiazole ring. |
| Py-H5 | ~7.5 - 7.7 | dd | ~8.0, 4.8 | Typical aromatic region. |
| N-H (thione) | ~14.0 - 15.0 | br s | - | Broad signal, exchangeable with D₂O. |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the pyridine ring (H2, H4, H6) that are closer to the nitrogen atom and the electron-withdrawing thiadiazole ring are expected to be deshielded and resonate at a lower field (higher ppm). The N-H proton of the thione tautomer is highly deshielded due to its acidic nature and involvement in hydrogen bonding, thus appearing at a very low field. These predictions are based on data for similar pyridyl-thiadiazole structures.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=S (Thione) | ~185 - 195 | Characteristic for a thione carbon. |
| C5 (Thiadiazole) | ~160 - 165 | Attached to the pyridine ring. |
| Py-C2 | ~150 - 152 | Deshielded by nitrogen. |
| Py-C6 | ~148 - 150 | Deshielded by nitrogen. |
| Py-C4 | ~135 - 138 | |
| Py-C3 | ~128 - 130 | Point of attachment to the thiadiazole ring. |
| Py-C5 | ~123 - 125 |
Causality Behind Predictions: The thione carbon (C=S) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double bond to sulfur. The carbons of the thiadiazole ring will also be in the low-field region. The pyridine carbons will have chemical shifts typical for this heterocyclic system, with those closest to the nitrogen being the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is expected to show characteristic absorption bands for the N-H, C=S, C=N, and C=C bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H stretch (thione) | 3100 - 3200 | Medium, Broad | Indicative of the thione tautomer. |
| Aromatic C-H stretch | 3000 - 3100 | Medium | |
| C=N stretch (thiadiazole) | 1600 - 1650 | Strong | |
| C=C stretch (pyridine) | 1550 - 1600 | Medium-Strong | |
| C=S stretch (thione) | 1200 - 1300 | Strong | A key band for confirming the thione form. |
| C-S stretch | 650 - 750 | Medium |
Causality Behind Predictions: The presence of a broad band in the 3100-3200 cm⁻¹ region for the N-H stretch, as opposed to a sharp S-H stretch around 2500-2600 cm⁻¹, is a strong indicator of the predominance of the thione tautomer in the solid state (for KBr pellet or ATR analysis). The strong absorption for the C=S bond further supports this. The C=N and C=C stretching frequencies are characteristic of the heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, electron ionization (EI) would likely be used.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 195, corresponding to the molecular formula C₇H₅N₃S₂.
-
Key Fragments:
-
Loss of HCN (m/z = 168) from the pyridine ring.
-
Loss of CS (m/z = 151).
-
Fragmentation of the pyridine ring, leading to a pyridyl cation (m/z = 78).
-
Cleavage of the thiadiazole ring.
-
Caption: Predicted major fragmentation pathways for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol in mass spectrometry.
Conclusion
The structural elucidation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a detailed predictive analysis of the expected spectroscopic data based on established principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for obtaining the compound. Researchers and scientists can use this guide as a foundational resource for the synthesis and characterization of this and other related heterocyclic compounds, aiding in the advancement of medicinal chemistry and drug discovery.
References
- Synthesis and characterization of some 5-substituted 2-thiol/thione-1,3,4-oxadiazoles. Asian Journal of Chemistry, 28(11), 2582-2588.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.
- 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773.
- New 5-aryl-1,3,4-thiadiazole-based anticancer agents: Design, synthesis, in vitro biological evaluation and in vivo radioactive tracing studies. Pharmaceuticals, 15(12), 1476.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 834-865.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
An In-depth Technical Guide to the Crystal Structure of Pyridyl-1,3,4-Thiadiazole-2-thiol Derivatives: A Case Study of the 5-(Pyridin-4-yl) Isomer
Senior Application Scientist Note: This guide addresses the core principles of the crystal structure for 5-pyridin-yl-1,3,4-thiadiazole-2-thiol. While a comprehensive search of the Cambridge Structural Database (CSD) and open literature did not yield a publicly available crystal structure for the specific 5-(pyridin-3-yl) isomer, a detailed structure for the closely related 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione has been resolved and published.[1] This document will leverage the 4-pyridyl isomer as a primary exemplar to provide an in-depth analysis of the molecular geometry, tautomerism, and intermolecular forces that govern this class of compounds. The structural implications of shifting the pyridine nitrogen from the 4- to the 3-position will be discussed based on established crystallographic principles and data from analogous structures.
Introduction: The Significance of the Pyridyl-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties.[2][3] When coupled with a pyridine moiety, the resulting molecule combines the bioisosteric properties of the thiadiazole ring—often mimicking pyrimidine in biological systems—with the hydrogen bonding capabilities and aromatic interactions of the pyridine ring.[4] This combination has led to the development of derivatives with potent activities, including the inhibition of Bloom Helicase, highlighting their potential in anticancer drug development.[5]
Understanding the three-dimensional structure of these molecules at an atomic level is paramount. The crystal structure reveals the preferred tautomeric form, dictates the molecular conformation, and, most critically, elucidates the network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the solid-state assembly. These interactions are fundamental to the material's physicochemical properties, such as solubility and melting point, and provide a blueprint for structure-based drug design.
This guide provides a detailed examination of the synthesis, crystallization, and solid-state structure of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione, serving as a robust model for understanding the target 3-pyridyl analogue.
Synthesis and Crystallization
The synthesis of pyridyl-1,3,4-thiadiazole-2-thiol derivatives is typically achieved through a well-established cyclization reaction. The causality behind this experimental choice lies in its efficiency and high yield for forming the stable five-membered thiadiazole ring.
Experimental Protocol: Synthesis
A common and effective method involves the reaction of a pyridinecarboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst, which also acts as a dehydrating agent.
-
Reactant Preparation: A mixture of pyridine-4-carboxylic acid (1 eq.) and thiosemicarbazide (1-1.2 eq.) is prepared.
-
Reaction: The mixture is added to a flask containing a dehydrating acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.
-
Heating: The reaction mixture is heated, typically to a temperature between 80-120°C, and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Work-up: The resulting viscous liquid is cooled to room temperature and then carefully poured over crushed ice. This step is crucial as it simultaneously neutralizes the excess acid and precipitates the product.
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining acid and salts, and dried.
Experimental Protocol: Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The choice of solvent is paramount. For this class of compounds, polar aprotic solvents have proven effective.
-
Solvent Selection: The crude, dried product is dissolved in a minimal amount of a high-boiling point polar solvent, such as Dimethylformamide (DMF), with gentle heating.
-
Slow Evaporation: The solution is filtered while hot to remove any insoluble impurities and the clear filtrate is left undisturbed in a loosely covered vial.
-
Crystallization: The slow evaporation of the solvent over several days to weeks increases the concentration of the compound, leading to the formation of well-defined, colorless prism-shaped single crystals suitable for diffraction analysis.[1]
Molecular and Crystal Structure Analysis
The analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione was performed using single-crystal X-ray diffraction at a low temperature (113 K) to minimize thermal vibrations and obtain a high-resolution structure.[1]
Tautomerism: The Dominant Thione Form
A key structural feature of 2-mercapto-1,3,4-thiadiazoles is the existence of thiol-thione tautomerism. The crystallographic data for the 4-pyridyl isomer unequivocally show that the molecule exists exclusively in the thione tautomeric form in the solid state.[1] The proton from the thiol group (-SH) has migrated to the adjacent ring nitrogen (N3), forming an N-H bond and a C=S double bond (thione). This is the thermodynamically more stable form in the crystal lattice, a finding common for this heterocyclic system.
Caption: Thiol-Thione Tautomerism.
Note: The DOT visualization above conceptually represents the two forms. The actual 2D structure shown is for the 4-pyridyl isomer, which exists as the thione in the solid state.
Crystallographic Data Summary
The crystal structure of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione was solved in the monoclinic crystal system with the space group P2(1)/c.[1] This space group is centrosymmetric and common for organic molecules.
| Parameter | Value for 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione[1] |
| Chemical Formula | C₇H₅N₃S₂ |
| Formula Weight | 195.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 7.837 (3) |
| b (Å) | 15.971 (5) |
| c (Å) | 6.694 (2) |
| β (°) | 103.680 (4) |
| Volume (ų) | 814.1 (5) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 113 |
| Radiation | Mo Kα |
Molecular Geometry
The molecule is composed of a pyridine ring and a 1,3,4-thiadiazole ring linked by a C-C single bond. A significant finding is that the two heterocyclic rings are nearly coplanar, with a very small dihedral angle of just 2.08 (6)°.[1] This planarity suggests a degree of electronic conjugation between the two aromatic systems, which contributes to the overall stability of the molecular conformation.
Intermolecular Interactions & Crystal Packing
The supramolecular architecture of the crystal is dictated by a primary hydrogen bonding interaction. The protonated nitrogen of the thiadiazole ring (N-H) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring on an adjacent molecule acts as the acceptor.
-
N—H···N Hydrogen Bonds: This interaction links the molecules head-to-tail, forming one-dimensional chains. Specifically, they generate C(8) chains that propagate along the crystallographic direction.[1] This robust and directional interaction is the primary organizing force in the crystal lattice.
Caption: Hydrogen bonding network.
Structural Implications for the 5-(Pyridin-3-yl) Isomer
While the specific crystal structure of the 3-pyridyl isomer is not available, we can make expert inferences based on the 4-pyridyl structure and related compounds.
-
Tautomerism and Molecular Geometry: It is highly probable that the 3-pyridyl isomer will also exist in the more stable thione tautomeric form in the solid state. The core molecular geometry, including the near-planarity between the pyridine and thiadiazole rings, is also expected to be conserved.
-
Hydrogen Bonding Network: The most significant change will be in the crystal packing due to the altered position of the hydrogen bond acceptor (the pyridine nitrogen).
-
In the 4-pyridyl isomer, the N-H donor and the pyridine N acceptor are positioned linearly across the molecule (para position), facilitating simple, linear C(8) chains.
-
In the 3-pyridyl isomer, the acceptor nitrogen is at a ~120° angle relative to the C-C bond linking the rings. This geometry makes the formation of simple linear chains less likely. Instead, it is probable that a different hydrogen bonding motif would emerge, potentially a catemer or a dimeric structure. For instance, in the crystal structure of 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thione, intermolecular N—H···N hydrogen bonds combine with π–π stacking to form a two-dimensional network. A similar, more complex packing arrangement can be anticipated for the 3-pyridyl thiadiazole analogue.
-
Conclusion
The crystal structure of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione provides a definitive model for understanding the solid-state properties of this important class of heterocyclic compounds. The structure is characterized by a planar molecular conformation, a stable thione tautomer, and a robust one-dimensional network of N—H···N hydrogen bonds that dictates the crystal packing. While the precise crystal structure of the 3-pyridyl isomer remains to be determined, its analysis is predicted to reveal a conserved molecular structure but a distinct and likely more complex supramolecular assembly due to the geometric constraints imposed by the position of the pyridine nitrogen acceptor. This analysis underscores the critical role that subtle isomeric changes can play in directing the solid-state architecture of functional molecules.
References
-
Yang, M. L. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(2), o202. [Link]
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PubChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. [Link]
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Jin, L. P., Chen, J., & Wang, J. T. (2006). 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2274–o2275. [Link]
-
Gao, W. (2015). X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Molecular Crystals and Liquid Crystals, 623(1), 194–198. [Link]
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]
-
MDPI. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(15), 4985. [Link]
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Ibrahim, D. A. (2010). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 15(3), 1616–1626. [Link]
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Popova, E. A., et al. (2012). Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and its Violuric Acid Adduct with Pt(II) - Crystals Structures, Spectroscopic Properties and Cytotoxic Activity. Arzneimittelforschung, 62(12), 599-602. [Link]
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Sancineto, L., et al. (2015). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Journal of Medicinal Chemistry, 58(15), 6215-6229. [Link]
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Jain, A. K., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2016). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... [Link]
-
MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5025. [Link]
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tautomeric forms of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
An In-Depth Technical Guide to the Tautomeric Forms of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Abstract
The phenomenon of tautomerism, particularly the thione-thiol equilibrium in heterocyclic systems, is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties and biological activity. This guide provides a comprehensive examination of the , a scaffold of significant pharmacological interest.[1][2] We delve into the synthetic pathways, advanced analytical techniques for characterization, and the underlying principles governing the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the analysis and implications of tautomerism in heterocyclic drug candidates.
The Critical Role of Tautomerism in Heterocyclic Drug Design
Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is not a mere chemical curiosity; it is a critical determinant of a drug molecule's behavior. In the realm of heterocyclic chemistry, the thione-thiol tautomerism of 2-mercapto-1,3,4-thiadiazoles represents a classic and vital example.
The two primary forms in equilibrium are:
-
The Thione Form: 5-pyridin-3-yl-1,3,4-thiadiazol-2(3H)-thione
-
The Thiol Form: 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
The position of this equilibrium dictates the molecule's hydrogen bonding capacity, polarity, pKa, and ultimately, its interaction with biological targets. For instance, the thione form contains an N-H group (a hydrogen bond donor) and a C=S group (a hydrogen bond acceptor), while the thiol form presents an S-H group (a weaker donor) and an exocyclic C=N bond. Understanding which tautomer predominates under physiological conditions is paramount for rational drug design. Studies on analogous heterocyclic systems have consistently shown that factors like solvent polarity and molecular self-association can significantly shift the equilibrium, with polar environments generally favoring the more polar thione tautomer.[3][4]
Caption: Thione-Thiol Tautomeric Equilibrium.
Synthesis Protocol: A Validated Pathway
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a well-established process, typically proceeding through the cyclization of dithiocarbazates derived from acid hydrazides.[5] This self-validating protocol ensures high purity and yield, critical for subsequent analytical studies.
Experimental Protocol: Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Causality: This multi-step synthesis begins with nicotinic acid (pyridine-3-carboxylic acid), a readily available starting material. Esterification protects the carboxylic acid, facilitating the subsequent clean conversion to the hydrazide. The core heterocyclic ring is then formed by reacting the hydrazide with carbon disulfide in a basic medium, which acts as both a C1 synthon and a sulfur source, leading to the formation of a dithiocarbazate salt that cyclizes upon heating.
Step 1: Synthesis of Nicotinohydrazide
-
Reflux a mixture of methyl nicotinate (1 eq.) and hydrazine hydrate (1.2 eq.) in absolute ethanol for 6-8 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Allow the product to crystallize, filter the resulting solid, wash with cold ethanol, and dry to yield nicotinohydrazide.
Step 2: Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Dissolve nicotinohydrazide (1 eq.) in absolute ethanol. To this solution, add potassium hydroxide (1 eq.).
-
Slowly add carbon disulfide (1.5 eq.) to the stirred solution at room temperature.
-
Continue stirring for 12-16 hours. A solid potassium dithiocarbazate salt will precipitate.
-
Filter the salt, wash with cold ether, and dry.
-
Reflux the potassium salt in water for 4-6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Cool the solution and acidify to pH 5-6 with dilute hydrochloric acid.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Caption: Synthetic Workflow Diagram.
Analytical Characterization of Tautomeric Forms
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric forms and understand their equilibrium. Evidence from spectroscopic, crystallographic, and computational methods must be synthesized for a complete picture.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Expertise & Causality: NMR is a powerful tool for studying tautomerism in solution. The chemical environment of protons and carbons differs significantly between the thione and thiol forms. In the thione tautomer, a broad singlet corresponding to the N-H proton is typically observed downfield (δ 13-15 ppm) in aprotic solvents like DMSO-d₆.[6] Conversely, the S-H proton of the thiol form would appear much further upfield. The ¹³C NMR spectrum is also diagnostic; the C=S carbon of the thione form exhibits a characteristic signal in the δ 160-190 ppm range.[7][8]
-
Protocol:
-
Prepare a 5-10 mg/mL solution of the compound in DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Integrate the proton signals to assess relative populations if both tautomers are present.
-
To confirm the presence of the enol form in different environments, spectra can also be acquired in less polar solvents like chloroform-d, which may shift the equilibrium.[9]
-
Infrared (IR) Spectroscopy:
-
Expertise & Causality: IR spectroscopy identifies functional groups based on their vibrational frequencies. The thione form is characterized by a strong C=S stretching vibration (typically 1250-1050 cm⁻¹) and an N-H stretch (~3100-3300 cm⁻¹). The thiol form would instead show a weak S-H stretching band (~2550-2600 cm⁻¹) and the absence of the prominent C=S band.[10]
-
Protocol:
-
Prepare a KBr pellet containing ~1% of the synthesized compound.
-
Acquire the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Analyze the fingerprint region for the characteristic C=S and S-H stretching frequencies.
-
X-ray Crystallography
-
Trustworthiness: Single-crystal X-ray diffraction provides the most definitive structural evidence, establishing the dominant tautomeric form in the solid state by precisely locating all atoms, including hydrogen atoms. For related 1,3,4-thiadiazole and oxadiazole-2-thione compounds, crystallographic analysis has overwhelmingly shown the thione form to be present in the crystal lattice.[11][12][13][14] This is often due to favorable intermolecular hydrogen bonding (N-H···N or N-H···S) that stabilizes the crystal packing.[12]
-
Protocol:
-
Grow single crystals suitable for diffraction, typically by slow evaporation from a suitable solvent (e.g., ethanol, DMF).
-
Mount a crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure to determine bond lengths and atomic positions. The C-S bond length (single vs. double) and the location of the labile proton will confirm the tautomeric state.
-
Computational Modeling
-
Authoritative Grounding: Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the position of the equilibrium can be theoretically determined. These calculations can be performed for an isolated molecule (gas phase) or by incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[15] Theoretical studies on similar 1,2,4-triazole-3-thiones have shown excellent correlation between DFT predictions and experimental findings.
-
Protocol:
-
Construct the 3D structures of both the thione and thiol tautomers.
-
Perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Calculate the Gibbs free energy for each tautomer to predict their relative stability and the equilibrium constant (K_eq).
-
Summary of Analytical Data
| Technique | Tautomer | Characteristic Signal / Feature | Reference Source (Analogous Compounds) |
| ¹H NMR | Thione | Broad singlet, δ ~13-15 ppm (N-H) in DMSO-d₆ | [6] |
| ¹³C NMR | Thione | Signal, δ ~178-189 ppm (C=S) | [7][8][16] |
| FTIR | Thione | Strong stretch, ~1250 cm⁻¹ (C=S); ~3150 cm⁻¹ (N-H) | [10] |
| FTIR | Thiol | Weak stretch, ~2570 cm⁻¹ (S-H) | [17] |
| X-ray | Thione | C=S double bond length (~1.68 Å); Proton on N | [12][14] |
| DFT | Thione | Lower calculated Gibbs free energy in polar solvents | [15] |
Factors Governing the Thione-Thiol Equilibrium
The predominance of the thione form in most 2-mercapto-1,3,4-thiadiazoles is not coincidental but is governed by fundamental chemical principles.[18]
-
Solvent Polarity: Polar solvents like water, ethanol, and DMSO stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium significantly in its favor.[3][4] In contrast, non-polar solvents can relatively stabilize the thiol form.[9]
-
Hydrogen Bonding: In the solid state and in concentrated solutions, the N-H group of the thione form can form strong intermolecular hydrogen bonds, creating stable dimers or polymeric chains that favor this tautomer.
-
Aromaticity: While the thiol form possesses a fully aromatic 1,3,4-thiadiazole ring, the energetic gain from this aromaticity is often insufficient to overcome the greater strength of the C=S double bond and the stabilization afforded by polarity and hydrogen bonding in the thione form.[19]
Conclusion and Implications for Drug Discovery
For drug development professionals, this has critical implications:
-
Target Interactions: The molecule should be modeled as the thione tautomer in computational docking studies. Its hydrogen bonding profile is defined by an N-H donor and a C=S acceptor.
-
Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and membrane permeability are governed by the characteristics of the thione form.
-
Metabolic Stability: The thione structure may present different metabolic liabilities compared to a thiol. The thiol form, if present, could be susceptible to oxidation, forming disulfides.[4]
By leveraging the multi-faceted analytical workflow detailed in this guide, researchers can confidently elucidate the tautomeric nature of complex heterocyclic scaffolds, paving the way for more accurate structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. The 1,3,4-thiadiazole scaffold continues to be a rich source of pharmacologically active compounds, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[20][21][22] A precise understanding of their fundamental chemical nature is the first step toward unlocking their full therapeutic potential.
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THE TAUTOMERISM OF HETEROCYCLIC THIOLS. FIVE-MEMBERED HETEROCYCLES. Semantic Scholar. Available at: [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Institutes of Health (NIH). Available at: [Link]
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The thione-thiol tautomerism in simple thioamides. SciSpace. Available at: [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
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Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. ResearchGate. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Semantic Scholar. Available at: [Link]
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Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Available at: [Link]
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Tautomerism of Allyl-5-(pyridin-2-yl)-[3][4][23] Thiadiazol-2-yl) Amine. ResearchGate. Available at: [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. Available at: [Link]
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1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. Available at: [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]
-
X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. Available at: [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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5-Furan-2yl[3][4][23]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][24] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]
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Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and its Violuric Acid Adduct with Pt(II) - Crystals Structures, Spectroscopic Properties and Cytotoxic Activity. ResearchGate. Available at: [Link]
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Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed. Available at: [Link]
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5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health (NIH). Available at: [Link]
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A Theoretical and Computational Guide to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol: From Molecular Structure to Pharmacological Insight
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a pyridine ring introduces unique electronic properties and potential for specific biological interactions, making this particular derivative a compelling subject for in-depth computational analysis.
This document is structured to guide researchers and drug development professionals through the logical sequence of theoretical investigation, from establishing the molecule's fundamental structure and reactivity to predicting its potential as a therapeutic agent. We will delve into the causality behind the selection of computational methods, ensuring that each step represents a self-validating system of inquiry.
Part 1: Foundational Analysis: Molecular Geometry and Spectroscopic Correlation
The initial and most critical step in any theoretical study is the determination of the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates.
Geometric Optimization
Density Functional Theory (DFT) is the method of choice for this task, offering a robust balance between computational cost and accuracy.[6] The B3LYP functional, a hybrid method that incorporates both Hartree-Fock and DFT principles, combined with a comprehensive basis set like 6-311++G(d,p), is a field-proven standard for calculating the geometric and electronic properties of heterocyclic systems.[3][7] The purpose of this calculation is not merely to visualize the molecule, but to obtain a stable, low-energy structure from which all other properties can be reliably calculated. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.
Below is a diagram representing the optimized molecular structure.
Caption: Optimized structure of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
The resulting geometric parameters, such as bond lengths and angles, provide the first layer of data for understanding the molecule's properties.
| Parameter | Bond Length (Å) (Predicted) | Parameter | Bond Angle (°) (Predicted) |
| C-S (Thiadiazole) | 1.76 | N-C-S (Thiadiazole) | 112.5 |
| C=N (Thiadiazole) | 1.29 | C-N-N (Thiadiazole) | 110.8 |
| N-N (Thiadiazole) | 1.38 | C-S-C (Thiadiazole) | 88.0 |
| C-C (Pyridine) | 1.39 | C-N-C (Pyridine) | 117.2 |
| C-N (Pyridine) | 1.34 | C-C-C (Pyridine) | 118.5 |
| C=S (Thione) | 1.67 | N-C=S (Thione) | 125.4 |
| N-H (Thiol/Thione) | 1.01 | H-N-C (Thiol/Thione) | 119.8 |
| Table 1: Representative geometrical parameters for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, as predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |
Theoretical Spectroscopic Analysis
Computational chemistry allows for the pre-emptive calculation of spectroscopic data, which serves as a powerful tool for confirming the identity and purity of a synthesized compound.[8] The correlation between theoretical and experimental FT-IR and NMR spectra is often very high (Pearson coefficients ~0.99), validating both the synthesized structure and the computational model.[8][9]
-
FT-IR Spectroscopy: Vibrational frequencies are calculated from the second derivative of energy with respect to atomic coordinates. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=N stretch, C=S stretch). This allows for the assignment of experimentally observed peaks to specific molecular motions.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[9] These calculations provide a theoretical spectrum that can be directly compared to experimental results, aiding in the structural elucidation of complex molecules.[3][9]
Part 2: Probing Chemical Behavior: Quantum Chemical Analysis
With a validated structure, we can now investigate the electronic properties that govern the molecule's reactivity and potential for biological interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7]
-
The HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive and polarizable.[8][10] This gap is also associated with the intramolecular charge transfer (ICT) that is often responsible for a molecule's biological activity.[7]
Caption: A standard workflow for the theoretical analysis of a drug candidate.
Protocol for DFT Calculations (using Gaussian as an example)
-
Structure Input: Build the 3D structure of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol using a molecular editor and save it as a .gjf file.
-
Route Section Setup: Specify the calculation type and level of theory. A typical route section would be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests geometry optimization to the nearest energy minimum.
-
Freq: Requests a frequency calculation to confirm a minimum energy state and to obtain thermochemical and vibrational data.
-
Pop=NBO: Requests a Natural Bond Orbital analysis for studying charge distribution and bonding interactions.
-
-
Execution: Submit the input file to the Gaussian software for calculation.
-
Output Analysis: Upon completion, analyze the output (.log or .out) file.
-
Confirm successful optimization by searching for "Optimization completed."
-
Verify zero imaginary frequencies to confirm a true minimum.
-
Extract HOMO and LUMO energies from the orbital section.
-
Visualize vibrational modes, MEP, and molecular orbitals using software like GaussView.
-
Protocol for Molecular Docking (using AutoDock Vina as an example)
-
Receptor Preparation:
-
Download the protein structure (e.g., 1M17.pdb) from the PDB.
-
Open the file in a molecular modeling tool (e.g., PyMOL, AutoDock Tools).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the ligand.
-
Set the torsional degrees of freedom and assign charges.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the receptor. The size and center of the box are critical parameters.
-
-
Configuration and Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box parameters, and the output file name.
-
Run the docking simulation from the command line: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Conclusion
The theoretical study of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol provides a powerful, multi-faceted approach to understanding its chemical nature and pharmacological potential. Through a logical progression from geometry optimization and spectroscopic prediction to in-depth quantum chemical analysis and molecular docking, researchers can build a robust, data-driven hypothesis for a molecule's biological activity. This in silico-first approach is fundamental to modern drug discovery, enabling the rational design of more potent and selective therapeutic agents while conserving time and resources.
References
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link] [1]2. DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link] [8]3. PubMed. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link] [2]4. Semantic Scholar. (n.d.). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Retrieved from [Link] [11]5. MDPI. (2023). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Retrieved from [Link] [10]6. PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link] [3]7. Al-Nahrain Journal of Science. (2016). DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Retrieved from [Link] [6]8. Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link] [12]9. MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link] [4]10. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Retrieved from [Link] [13]11. UNIVERSCI. (2023). Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SAR. Retrieved from [Link] [14]12. Scientific & Academic Publishing. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calcul. Retrieved from [Link] [7]13. MDPI. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link] [15]14. ACS Publications. (2024). Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. Retrieved from [Link] [16]15. ACS Publications. (n.d.). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Retrieved from [Link] [17]16. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Retrieved from [Link] [18]18. PubChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. Retrieved from [Link] [19]19. Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link] [20]20. ResearchGate. (n.d.). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. Retrieved from [Link] [21]21. Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link] [5]22. ScienceDirect. (n.d.). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Retrieved from [Link] [22]23. PMC - NIH. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link] [23]24. PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link] [24]25. ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Retrieved from [Link] [25]26. NIH. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link] [26]27. ResearchGate. (2020). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. Retrieved from [Link] [27]28. PMC - NIH. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Retrieved from [Link] [28]29. PubMed. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Retrieved from [Link] [9]30. PubMed. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link] [29]31. ResearchGate. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Retrieved from [Link] [30]32. PubMed Central. (n.d.). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Retrieved from [Link] [31]33. ResearchGate. (n.d.). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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potential biological activities of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol derivatives
An In-depth Technical Guide to the Potential Biological Activities of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol Derivatives
Executive Summary
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold renowned for its wide array of pharmacological activities.[1][2] Its unique chemical properties, including its mesoionic character and ability to act as a bioisostere for other key structures, allow derivatives to effectively cross biological membranes and interact with a multitude of targets.[3][4] When functionalized with a pyridine ring, particularly at the 5-position, and a thiol group at the 2-position, the resulting 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol core becomes a versatile platform for developing novel therapeutic agents. The thiol group serves as a reactive handle for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological effects. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold.
The Core Scaffold: Synthesis and Properties
The 1,3,4-Thiadiazole Nucleus: A Foundation for Bioactivity
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structure is a bioisostere of pyrimidine, a core component of nucleic acid bases, which may contribute to its ability to interfere with processes like DNA replication.[3] The presence of sulfur and nitrogen atoms imparts a unique electron-deficient character, while its mesoionic nature enhances its capacity to cross cellular membranes and bind to biological targets, often leading to good oral absorption and bioavailability.[3][4] This scaffold is a cornerstone in many clinically used drugs and is associated with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic properties.[1][5][6]
General Synthetic Strategy
The synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol derivatives typically begins with the cyclization of a thiosemicarbazide precursor. A common and efficient route involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms the stable potassium salt of the target thiol, which can then be readily used for further S-alkylation or other modifications to generate a library of diverse derivatives. The thiol group exists in tautomeric equilibrium with the thione form, providing a versatile point for chemical elaboration.
Anticancer Activity
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, including breast, colon, prostate, and leukemia.[3][5] The pyridine moiety can further enhance this activity by participating in hydrogen bonding and other interactions within the active sites of target proteins.
Mechanisms of Action
The anticancer effects of these compounds are multifactorial, often involving the inhibition of multiple signaling pathways crucial for tumor growth and survival.[5]
-
Kinase Inhibition: Several derivatives act as potent inhibitors of key kinases involved in tumorigenesis. Targets include Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and the PI3K/Akt pathway, which are critical for cell proliferation, migration, and survival.[3][7]
-
Tubulin Polymerization Disruption: Some thiadiazole compounds function as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly into microtubules, which disrupts mitosis, induces cell cycle arrest, and ultimately leads to apoptosis.[5]
-
Induction of Apoptosis: A primary mechanism for the cytotoxic effects of these derivatives is the induction of programmed cell death (apoptosis).[5][8] This can be triggered through various pathways, including the inhibition of survival signals or the activation of pro-apoptotic proteins.
-
Enzyme Inhibition: Other targeted enzymes include carbonic anhydrases, which are involved in regulating intracellular pH, and histone deacetylases (HDACs), which play a role in gene expression.[4][5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Causality: This protocol measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after exposure to the test compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Summary of Anticancer Activity Data
The following table summarizes the reported cytotoxic activities of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-Disubstituted 1,3,4-thiadiazoles | MCF-7 (Breast) | 1.52 - 28.1 | [3] |
| 1,3,4-Thiadiazole Hybrids | HePG-2 (Liver) | 3.31 - 9.31 | [3] |
| 1,3,4-Thiadiazole-Chalcone Hybrids | HL-60 (Leukemia) | 6.92 - 25.75 | [4] |
| Imidazothiadiazoles | PDAC (Pancreatic) | Not specified, but potent | [3] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) amides | PC3 (Prostate) | Varies with derivative | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a key structural component in many antimicrobial agents.[1] Derivatives of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol have shown significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as various fungal strains.[10][11][12]
Putative Mechanisms of Action
While the exact mechanisms are diverse and compound-specific, the antimicrobial effects are often attributed to the ability of the thiadiazole ring and its substituents to interfere with essential microbial processes. The sulfur atom in the ring is thought to enhance lipophilicity, which facilitates the penetration of the compound through the microbial cell wall.[13] Once inside, these derivatives may inhibit key enzymes involved in metabolism, DNA synthesis, or cell wall maintenance.
Experimental Protocol: In Vitro Antimicrobial Screening
A standard workflow for evaluating antimicrobial potential involves an initial screening for activity followed by a quantitative determination of the minimum inhibitory concentration (MIC).
Causality: The agar diffusion method provides a qualitative assessment of antimicrobial activity by showing a zone where microbial growth is inhibited. The MIC assay then provides a quantitative measure of potency, defining the lowest concentration of the drug that prevents visible microbial growth.
Methodology (Agar Well Diffusion):
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the surface of the agar.
-
Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where growth is prevented) in millimeters.
Summary of Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected 1,3,4-thiadiazole derivatives against various pathogens.
| Derivative Type | Microorganism | Activity Measurement | Result | Reference |
| Pyridin-4-yl-thiadiazol-2-amine | E. coli | pMIC (µM/mL) | 1.9 | [10] |
| Pyridin-4-yl-thiadiazol-2-amine | S. aureus | pMIC (µM/mL) | 1.8 | [10] |
| Pyridin-4-yl-thiadiazol-2-amine | C. albicans | pMIC (µM/mL) | 1.7 | [10] |
| Imidazo[2,1-b][4][5][8]thiadiazole | S. aureus | MIC (µg/mL) | 0.03 | [13] |
| Imidazo[2,1-b][4][5][8]thiadiazole | E. coli | MIC (µg/mL) | 0.5 | [13] |
Other Potential Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this scaffold have shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: Several 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties in vivo, often evaluated using the carrageenan-induced rat paw edema model.[14][15] Their mechanism may involve the inhibition of inflammatory mediators.
-
Anticonvulsant Activity: The lipophilic nature of the thiadiazole ring contributes to its ability to cross the blood-brain barrier, making it a candidate for CNS-active drugs.[16] Derivatives have shown potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, indicating potential for treating epilepsy.[17][18] The presence of halo- or electron-donating groups often enhances this activity.[17]
-
Diuretic Activity: Structurally related to carbonic anhydrase inhibitors like acetazolamide, some 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been investigated and found to possess diuretic properties.[6][19]
Conclusion and Future Directions
The 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol scaffold represents a highly versatile and pharmacologically significant platform for drug discovery. The combination of the bio-active thiadiazole ring, the modulating pyridine moiety, and a reactive thiol group for derivatization provides medicinal chemists with a powerful tool for developing novel therapeutic agents. The extensive research into their anticancer and antimicrobial activities has revealed potent lead compounds and elucidated multiple mechanisms of action, including kinase inhibition and disruption of microbial cell integrity. Furthermore, promising activities as anti-inflammatory and anticonvulsant agents highlight the broad therapeutic potential of this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify candidates with favorable drug-like properties for preclinical and clinical development.
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][3][5][8]triazolo[4,3-a]pyrimidines. (2016). MDPI.
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An In-depth Technical Guide to the Mechanism of Action of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
This technical guide provides a comprehensive overview of the putative mechanisms of action of the novel heterocyclic compound, 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. Drawing upon the extensive research into the diverse biological activities of the 1,3,4-thiadiazole scaffold, this document synthesizes current understanding and proposes a detailed experimental framework for the elucidation of its specific molecular targets and signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These derivatives have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3][4] The biological versatility of this heterocycle is attributed to its unique electronic and structural properties, including its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids.[3][5][6] This bioisosterism allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other vital cellular processes.[3][5]
The subject of this guide, 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, incorporates two key pharmacophoric features: the 1,3,4-thiadiazole core and a pyridine ring. The pyridine moiety is a common feature in many established drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The thiol group at the 2-position introduces a reactive center that can participate in various biological interactions. While the precise mechanism of action for this specific compound is yet to be fully elucidated, we can infer putative pathways based on the extensive literature on related analogs.
Putative Mechanisms of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, we can hypothesize several potential mechanisms of action for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. These can be broadly categorized into anticancer, anticonvulsant, and antimicrobial activities.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is a significant area of research.[3][5][6] Several mechanisms have been proposed:
-
Interference with Nucleic Acid Synthesis: As a pyrimidine bioisostere, the 1,3,4-thiadiazole ring may disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.[3][5]
-
Kinase Inhibition: Certain derivatives have been shown to inhibit key signaling kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole compounds have been observed to induce programmed cell death in cancer cells through the activation of caspase cascades.[3] Specifically, the activation of caspase-3 and caspase-8 has been implicated.[3] Furthermore, a proapoptotic mechanism involving an increase in the Bax/Bcl-2 ratio has been suggested for some analogs.[6]
-
Lipoxygenase Inhibition: Some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of lipoxygenase, an enzyme implicated in the progression of certain cancers.[7][8]
The following diagram illustrates a potential signaling pathway for the anticancer activity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Caption: Putative anticancer signaling pathway.
Anticonvulsant Activity
The anticonvulsant properties of 1,3,4-thiadiazoles are thought to be mediated primarily through the enhancement of GABAergic neurotransmission.[9] The proposed mechanism involves:
-
GABAA Receptor Modulation: The compound may act as a positive allosteric modulator of the GABAA receptor, increasing the influx of chloride ions upon GABA binding. This leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby reducing seizure activity.[9] The essential features for this activity are believed to be a hydrogen bonding domain, a hydrophobic aryl ring, a distal hydrophobic site, and an electron-donor group.[9]
Below is a diagram illustrating the proposed anticonvulsant mechanism.
Caption: Proposed mechanism of anticonvulsant action.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is present in numerous compounds with potent antibacterial and antifungal properties.[2][10][11] The exact mechanisms are diverse and likely depend on the specific substitutions on the thiadiazole ring. Potential mechanisms include:
-
Enzyme Inhibition: The compound may inhibit essential microbial enzymes, disrupting vital metabolic pathways.
-
Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is a common mechanism for antibacterial agents.
-
Inhibition of Protein Synthesis: The compound could bind to microbial ribosomes and inhibit protein synthesis.
Experimental Workflows for Mechanism of Action Elucidation
To validate the putative mechanisms of action of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, a systematic and multi-faceted experimental approach is required.
Anticancer Mechanism Validation
A detailed workflow for investigating the anticancer properties is outlined below.
Caption: Experimental workflow for anticancer mechanism validation.
Experimental Protocols:
-
MTT/XTT Cytotoxicity Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol for 24, 48, and 72 hours.
-
Add MTT or XTT reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability and calculate the IC50 value.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the compound at its IC50 concentration.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Use commercially available luminescent or colorimetric kits (e.g., Caspase-Glo®).
-
Lyse the treated cells and add the caspase substrate.
-
Measure the luminescence or absorbance to quantify the activity of specific caspases.
-
Anticonvulsant Mechanism Validation
To investigate the potential anticonvulsant activity, both in vivo and in vitro models are necessary.
In Vivo Models:
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazole (PTZ) Seizure Test: This model is sensitive to compounds that enhance GABAergic neurotransmission and is used to identify agents effective against absence seizures.
| In Vivo Anticonvulsant Models | Description | Endpoint |
| Maximal Electroshock (MES) | Electrically induced seizures in rodents. | Abolition of the hind limb tonic extensor component of the seizure. |
| Pentylenetetrazole (PTZ) | Chemically induced clonic seizures in rodents. | Failure to observe clonic spasms for at least 5 seconds. |
In Vitro Electrophysiology:
-
Patch-Clamp Electrophysiology: This technique can be used on primary neuronal cultures or cell lines expressing GABAA receptors to directly measure the effect of the compound on chloride currents.
Antimicrobial Mechanism Validation
The antimicrobial activity can be assessed using a series of standardized microbiological assays.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Use broth microdilution or agar dilution methods according to CLSI guidelines.
-
Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Mechanism of Action Studies:
-
Bacterial Cytological Profiling: Use fluorescent dyes to stain various cellular components (e.g., DNA, cell membrane, cell wall) and observe morphological changes in response to compound treatment using microscopy.
-
Macromolecular Synthesis Assays: Use radiolabeled precursors (e.g., [3H]-thymidine for DNA, [3H]-uridine for RNA, [3H]-leucine for protein, and [14C]-N-acetylglucosamine for peptidoglycan) to determine which macromolecular synthesis pathway is inhibited.
-
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a rich source of biologically active compounds with therapeutic potential. 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, with its unique combination of a pyridine ring and a reactive thiol group, represents a promising candidate for further investigation. The putative mechanisms of action, including anticancer, anticonvulsant, and antimicrobial activities, are grounded in the extensive research on related analogs.
The experimental workflows detailed in this guide provide a robust framework for the systematic elucidation of the precise molecular targets and signaling pathways of this compound. Future research should focus on target identification studies, such as affinity chromatography and proteomics-based approaches, to definitively identify the cellular binding partners of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising scaffold.
References
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Frontiers in Pharmacology. (2022-01-20). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. [Link]
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Molecules. (2020-07-29). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
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Pharmaceuticals. (2021-05-16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
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Molecules. (2022-12-06). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
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Iranian Journal of Pharmaceutical Research. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2018-01-01). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. [Link]
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European Researcher. (2018-07-30). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]
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ResearchGate. (2017-01-01). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
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Molecules. (2021-09-08). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2008-03-15). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]
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Molecules. (2021-09-08). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
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International Journal of Molecular Sciences. (2017-07-28). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
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ResearchGate. (2011-01-01). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Link]
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Baghdad Science Journal. (2010). synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. [Link]
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NeuroQuantology. (2022-11-28). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]
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Molecules. (2022-03-15). Novel[5][6][9]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. [Link]
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Methodological & Application
analytical techniques for characterization of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
An In-Depth Technical Guide to the Analytical Characterization of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Introduction
5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with many compounds featuring a thiol group adjacent to a nitrogen-containing heterocycle, it can exist in a state of tautomeric equilibrium between the thiol and thione forms. This dual nature profoundly influences its chemical properties, reactivity, and biological interactions. Therefore, unambiguous structural elucidation and purity assessment are critical prerequisites for any further investigation, from biological screening to formulation development.
This guide provides a comprehensive overview of the essential analytical techniques required for the complete characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and validated analytical workflow.
Core Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. The following workflow outlines the logical progression of analysis, from initial structural confirmation to purity and stability assessment.
Caption: Integrated workflow for the characterization of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
The Thiol-Thione Tautomerism
A critical aspect of characterizing this molecule is understanding its tautomeric equilibrium. The compound can exist as either 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-thiol (thiol form) or 5-(pyridin-3-yl)-3H-1,3,4-thiadiazole-2-thione (thione form). The dominant form can be influenced by the physical state (solid vs. solution) and the solvent polarity. Spectroscopic data will reflect this equilibrium.[1][2]
Caption: Thiol-Thione tautomeric equilibrium.
Spectroscopic Characterization
Spectroscopic methods form the cornerstone of structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the carbon-hydrogen framework and is crucial for identifying the dominant tautomeric form in solution.
Expertise & Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is highly recommended as it is an excellent solvent for many heterocyclic compounds and its polar nature can help in observing exchangeable protons (N-H or S-H).[3][4]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Ensure complete dissolution.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Spectral width of -2 to 14 ppm, acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Adjust the number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Look for signals corresponding to the pyridine ring protons and a broad singlet for the N-H proton of the thione tautomer, which typically appears far downfield (>10 ppm).[5][6] The absence of a distinct S-H proton signal alongside the presence of the N-H signal strongly suggests the thione form is dominant in DMSO.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical Parameters: Spectral width of 0-200 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Analysis: Identify the carbon signals for the pyridine and thiadiazole rings. The chemical shift of the C=S carbon in the thione form is particularly diagnostic, often appearing in the range of 160-180 ppm.[4][6]
-
Table 1: Expected NMR Spectral Data (in DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale / Notes |
| Pyridine C2-H | ~8.7-9.0 | ~148-152 | Most deshielded pyridine proton due to proximity to nitrogen. |
| Pyridine C6-H | ~8.5-8.7 | ~145-149 | Also deshielded by the ring nitrogen. |
| Pyridine C4-H | ~7.9-8.2 | ~135-140 | Proton meta to the ring nitrogen. |
| Pyridine C5-H | ~7.4-7.6 | ~123-127 | Proton meta to the ring nitrogen. |
| Thiadiazole N-H | ~13-14 (broad) | - | Highly deshielded, exchangeable with D₂O. Its presence indicates the thione form.[7] |
| Thiadiazole C5 | - | ~155-165 | Carbon attached to the pyridine ring. |
| Thiadiazole C2 (C=S) | - | ~165-175 | Diagnostic for the thione tautomer.[4][6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule, providing further evidence for the dominant tautomeric form in the solid state.
Expertise & Causality: The sample preparation method (e.g., KBr pellet) examines the compound in its solid state, where intermolecular interactions may favor one tautomer over the other. The key is to compare the regions where S-H, N-H, and C=S stretches are expected.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. The presence of a strong N-H stretching band (around 3100-3300 cm⁻¹) and a C=S stretching band (around 1250-1350 cm⁻¹), coupled with the absence of a distinct S-H band (around 2500-2600 cm⁻¹), confirms the thione structure is dominant in the solid state.[7][8]
Table 2: Expected FT-IR Vibrational Frequencies (cm⁻¹)
| Frequency Range (cm⁻¹) | Assignment | Significance |
| 3100 - 3300 | N-H stretch | Indicates the presence of the thione tautomer.[7][9] |
| 3000 - 3100 | Aromatic C-H stretch | Confirms the presence of the pyridine ring. |
| ~1600 | C=N stretch (ring) | Characteristic of the thiadiazole and pyridine rings.[8] |
| ~1580 | C=C stretch (aromatic) | Confirms the pyridine ring.[7] |
| 1250 - 1350 | C=S stretch | Strong evidence for the thione tautomer. |
| 650 - 800 | C-S-C stretch | Associated with the thiadiazole ring structure.[8] |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, thereby confirming its elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Locate the protonated molecular ion peak [M+H]⁺. For C₇H₅N₃S₂, the expected monoisotopic mass is 195.0058. HRMS should provide a measured mass accurate to within 5 ppm, confirming the molecular formula.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ). Thiadiazole derivatives typically exhibit strong absorption bands corresponding to π→π* transitions.[3][10] The λₘₐₓ is expected in the range of 250-350 nm.[6]
Chromatographic and Thermal Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the synthesized compound.
Protocol: Purity Assessment by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., at λₘₐₓ).
-
Analysis: A pure compound should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and melting point.
Protocol: TGA/DSC
-
Sample Preparation: Place 2-5 mg of the sample in an aluminum pan.
-
Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 400 °C).
-
Analysis:
-
DSC: The sharp endothermic peak corresponds to the melting point.
-
TGA: The temperature at which significant weight loss begins indicates the onset of thermal decomposition. The final residue can also be analyzed.[11]
-
Conclusion
The comprehensive characterization of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol requires an integrated analytical approach. NMR and FT-IR are essential for confirming the molecular structure and elucidating the dominant thiol-thione tautomerism. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. Finally, HPLC and thermal analysis are crucial for establishing the purity and stability profile of the compound. Following these detailed protocols will ensure the generation of high-quality, reliable data, which is fundamental for advancing the compound into further stages of research and development.
References
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MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available from: [Link]
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Cognibrain. Synthesis and characterisation of some thiadiazole derivatives. Available from: [Link]
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PMC. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Available from: [Link]
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NIH. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Available from: [Link]
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MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available from: [Link]
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DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
-
PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]
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SpectraBase. 2-Amino-5-ethyl-1,3,4-thiadiazole - Optional[UV-VIS] - Spectrum. Available from: [Link]
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annalspublishing.com. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]
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ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Available from: [Link]
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PubMed. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). Available from: [Link]
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ResearchGate. Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available from: [Link]
-
MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Available from: [Link]
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ACS Publications. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews. Available from: [Link]
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ijca.info. Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. Available from: [Link]
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JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]
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ResearchGate. (PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Available from: [Link]
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Science Publishing Group. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available from: [Link]
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ijpsonline.com. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]
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MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]
-
PubChem. 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. Available from: [Link]
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PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
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ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
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ResearchGate. Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes | Request PDF. Available from: [Link]
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ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]
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PubMed. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Available from: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Authored by: [Your Name/Lab], Senior Application Scientist
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] This structural motif is recognized as a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[4] The unique chemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic nature, are thought to enhance cellular uptake and target engagement.[4]
This document provides a detailed guide for the in vitro experimental evaluation of a specific derivative, 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol . The protocols outlined herein are designed to assess its potential as an anticancer and antimicrobial agent, reflecting the most prominent activities of this compound class.[1][5] These protocols are intended for researchers, scientists, and drug development professionals, providing a robust framework for initial screening and mechanistic studies.
Part 1: Anticancer Activity Evaluation
A primary focus for novel 1,3,4-thiadiazole derivatives is their potential as anticancer agents.[2][3] The following protocols are designed to assess the cytotoxicity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol against relevant cancer cell lines and to explore its potential mechanism of action.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale: This initial screen provides a quantitative measure of the compound's ability to reduce the viability of cancer cells, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol in sterile DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (DMSO) | [Value] | 100% |
| 0.1 | [Value] | [Value]% |
| 1 | [Value] | [Value]% |
| 10 | [Value] | [Value]% |
| 50 | [Value] | [Value]% |
| 100 | [Value] | [Value]% |
| Positive Control | [Value] | [Value]% |
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Induction Assessment (Annexin V/PI Staining)
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, a programmed cell death pathway often targeted by anticancer drugs.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol at concentrations around the determined IC50 value for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are considered early apoptotic.
-
FITC-Annexin V positive, PI positive cells are considered late apoptotic/necrotic.
-
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | [Value]% | [Value]% | [Value]% |
| Compound (IC50/2) | [Value]% | [Value]% | [Value]% |
| Compound (IC50) | [Value]% | [Value]% | [Value]% |
| Compound (2x IC50) | [Value]% | [Value]% | [Value]% |
Signaling Pathway Visualization:
Caption: Simplified overview of apoptosis induction by a therapeutic agent.
Part 2: Antimicrobial Activity Evaluation
Derivatives of 1,3,4-thiadiazole have shown significant promise as antimicrobial agents.[5] The following protocols are designed to determine the antimicrobial spectrum and potency of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Minimum Inhibitory Concentration (MIC) Determination
Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation:
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Value] |
| Candida albicans (ATCC 90028) | Fungus | [Value] |
Logical Relationship Diagram:
Caption: Logical flow for the determination of the Minimum Inhibitory Concentration.
References
-
Shafique, M., et al. (2018). Novel chiral 1,3,4-thiadiazole based bis-arylsulfonamides: Synthesis, and in vitro evaluation for the treatment of HIV-1 and HIV-2. Bioorganic & Medicinal Chemistry Letters, 28(15), 2584-2588. [Link]
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Liu, Y., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 187, 111949. [Link]
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Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 1473–1484. [Link]
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Patel, H., et al. (2019). Design, synthesis, and in-vitro anti-tuberculosis activity of new 1,3,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2639. [Link]
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Yarmohammadi, E., et al. (2021). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367-2378. [Link]
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Omar, Z. A., et al. (2021). Synthesis, antimicrobial activity and molecular docking studies of new N, N-disubstituted piperazine derivatives containing 1, 3, 4-thiadiazole ring. Journal of Molecular Structure, 1225, 129109. [Link]
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Application Notes and Protocols for the Evaluation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol as a potential anticancer agent. This document outlines the scientific rationale, synthesis, and detailed protocols for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cells.
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have been reported to exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial enzymes like tyrosine kinases, induction of apoptosis, and disruption of the cell cycle in cancerous cells.[1][5][6][7] The incorporation of a pyridine ring can further enhance the anticancer potential of these molecules. The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions with biological targets, potentially increasing the binding affinity and efficacy of the compound.
5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol combines these two key pharmacophores, making it a compelling candidate for investigation as a novel anticancer agent. This guide provides a foundational framework for its synthesis and subsequent in vitro evaluation.
Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a well-established chemical transformation. A common and effective method involves the cyclization of a thiosemicarbazide derivative with carbon disulfide in the presence of a base. The following protocol outlines a general procedure for the synthesis of the title compound.
Protocol 1: Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Materials:
-
Nicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Dissolve nicotinic acid hydrazide in ethanol in a round-bottom flask.
-
To this solution, add a stoichiometric equivalent of potassium hydroxide and stir until it dissolves.
-
Cool the reaction mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by refluxing until the reaction is complete (monitored by Thin Layer Chromatography - TLC).[8]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the anticancer potential of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. The following protocols describe standard assays to assess its cytotoxicity, ability to induce apoptosis, and its effect on the cell cycle of cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol 2: MTT Cell Viability Assay [9][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast cancer, HepG2 - liver cancer)[5][7][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol in the complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol | 48 | 15.2 |
| HepG2 | 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol | 48 | 22.5 |
| MCF-7 | Doxorubicin (Positive Control) | 48 | 0.8 |
| HepG2 | Doxorubicin (Positive Control) | 48 | 1.2 |
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC assay is a standard method to detect early apoptotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[15]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay [15][16][17][18]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Analysis
| Treatment | Quadrant | Cell Population | Percentage of Cells |
| Vehicle Control | Lower Left (Q4) | Live cells (Annexin V-/PI-) | 95% |
| Lower Right (Q3) | Early apoptotic (Annexin V+/PI-) | 2% | |
| Upper Right (Q2) | Late apoptotic (Annexin V+/PI+) | 1% | |
| Upper Left (Q1) | Necrotic (Annexin V-/PI+) | 2% | |
| 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol (IC₅₀) | Lower Left (Q4) | Live cells (Annexin V-/PI-) | 50% |
| Lower Right (Q3) | Early apoptotic (Annexin V+/PI-) | 25% | |
| Upper Right (Q2) | Late apoptotic (Annexin V+/PI+) | 20% | |
| Upper Left (Q1) | Necrotic (Annexin V-/PI+) | 5% |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[5][6][7] Cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22][23]
Protocol 4: Cell Cycle Analysis [19][20][21][22][23]
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.[20][21]
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[22]
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation: Hypothetical Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 20 | 15 |
| 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol (IC₅₀) | 50 | 15 | 35 |
Visualizing the Workflow and Proposed Mechanism
Caption: Experimental workflow for the evaluation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Caption: Proposed anticancer mechanism of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Conclusion
The protocols and guidelines presented in this document offer a robust starting point for the comprehensive evaluation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol as a potential anticancer agent. By systematically assessing its synthesis, cytotoxicity, and its effects on fundamental cellular processes like apoptosis and the cell cycle, researchers can effectively determine its therapeutic potential and delineate its mechanism of action. The promising pharmacological profile of the 1,3,4-thiadiazole scaffold warrants further investigation into novel derivatives such as the one described herein.
References
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. Retrieved from [Link]
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ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Retrieved from [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Springer Nature. (2022). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907.
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ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Retrieved from [Link]
- El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.
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ResearchGate. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. ResearchGate. Retrieved from [Link]
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MDPI. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Retrieved from [Link]
- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.
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MDPI. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
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Semantic Scholar. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. NCBI. Retrieved from [Link]
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ACS Publications. (2023). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. Retrieved from [Link]
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BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Retrieved from [Link]
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ResearchGate. (2020). Quantitative analysis of cell cycle distributions; (1) Non-treated.... ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Evaluation of Diuretic Activity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the in vivo assessment of diuretic activity of novel chemical entities, specifically focusing on 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and its derivatives. The protocol is designed to deliver robust and reproducible data by detailing every critical step from animal model selection and preparation to the final analysis of urine volume and electrolyte content. Beyond a mere list of steps, this guide explains the scientific rationale behind experimental choices, ensuring a self-validating study design. It is intended to equip researchers in pharmacology and drug discovery with the necessary tools to effectively screen and characterize potential new diuretic agents.
Introduction: The Rationale for Investigating Novel Diuretics
Diuretics are cornerstone therapies for managing conditions characterized by fluid overload, such as hypertension, congestive heart failure, and edema.[1][2] The primary mechanism of most diuretics involves modulating electrolyte and water transport in the renal tubules.[2] Existing diuretic classes, while effective, are associated with side effects like electrolyte imbalances (hypokalemia, hyponatremia) and metabolic disturbances, necessitating the search for novel agents with improved safety profiles and potentially different mechanisms of action.[3][4]
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6] Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as effective diuretic agents.[7][8][9] Some of these compounds are thought to exert their effects through the inhibition of carbonic anhydrase, similar to acetazolamide, while others may act on different renal targets.[10] The specific compound class, 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol derivatives, combines the recognized pharmacophore of the thiadiazole ring with a pyridine moiety, offering a unique chemical space for exploring novel diuretic activity. This protocol provides the framework to rigorously test this hypothesis.
Principle of the Assay
The fundamental principle of this in vivo assay is to quantify and compare the volume and composition of urine excreted by animals treated with a test compound against those treated with a vehicle (negative control) and a clinically established diuretic (positive control).[2] The use of metabolic cages is crucial for the accurate and separate collection of urine, preventing contamination.[11] By administering a saline load prior to the experiment, a baseline state of hydration is established, ensuring a measurable and consistent urine output.[12][13] The subsequent analysis of urinary electrolytes (Na⁺, K⁺, and Cl⁻) provides insights into the potential mechanism of action of the test compound.[14]
Materials and Reagents
3.1. Animals
-
Healthy adult male Wistar or Sprague-Dawley rats, weighing between 200-250g.
-
Causality: These strains are commonly used for pharmacological studies due to their genetic homogeneity and well-characterized physiology. Male rats are often preferred to avoid hormonal fluctuations associated with the female estrous cycle, which can influence fluid balance.
-
3.2. Test and Reference Compounds
-
Test Compound: 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol derivative(s).
-
Vehicle Control: The solvent used to dissolve/suspend the test compound. A common choice is 0.5% Carboxymethyl cellulose (CMC) in distilled water.
-
Positive Controls:
-
Furosemide (10 mg/kg): A potent loop diuretic used as a high-efficacy standard.[2][11] It acts by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the Loop of Henle.[15][16][17]
-
Hydrochlorothiazide (10 mg/kg): A thiazide diuretic with moderate efficacy, serving as a different mechanistic standard.[5] It inhibits the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule.[18][19][20]
-
3.3. Reagents and Equipment
-
Normal Saline (0.9% NaCl), sterile
-
Metabolic cages for rats[11]
-
Oral gavage needles
-
Graduated cylinders (10 mL)
-
Centrifuge
-
pH meter
-
Electrolyte analyzer or Flame Photometer
-
Analytical balance
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for maximum reliability and adheres to ethical guidelines for animal research.
4.1. Acclimatization and Preparation
-
Acclimatization: Upon arrival, house the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least one week to acclimate them to the facility. Provide free access to standard pellet chow and water.[12]
-
Cage Adaptation: 24 hours before the experiment, place each rat in an individual metabolic cage to adapt to the new environment. This minimizes stress-induced physiological changes on the day of the study.[13]
-
Fasting: 18 hours prior to the experiment, withdraw food but maintain free access to water. This ensures uniform gastrointestinal conditions and prevents food from interfering with substance absorption.[2]
4.2. Grouping and Dosing
-
Grouping: Randomly divide the rats into experimental groups (n=6 per group is recommended for statistical power).
-
Group I: Vehicle Control (e.g., 0.5% CMC, 10 mL/kg)
-
Group II: Positive Control (Furosemide, 10 mg/kg)
-
Group III: Positive Control (Hydrochlorothiazide, 10 mg/kg)
-
Group IV-VI: Test Compound (e.g., 50, 100, 200 mg/kg)
-
-
Hydration (Saline Load): Administer normal saline (0.9% NaCl) to all rats via oral gavage at a dose of 15-25 ml/kg body weight to ensure a uniform water and salt load and to promote baseline diuresis.[12][13][21]
-
Dosing: Immediately after the saline load, administer the respective vehicle, standard drug, or test compound to each rat via oral gavage.
4.3. Urine Collection and Measurement
-
Placement: Immediately after dosing, place each rat back into its individual metabolic cage.[12]
-
Collection: Collect urine in the provided graduated collection tubes for a period of 5 to 6 hours for acute effects.[12] For prolonged effect studies, collection can be extended to 24 hours.[2]
-
Volume Measurement: At the end of each hour (and cumulatively at the end of the collection period), record the total volume of urine for each animal.
-
Sample Processing: After the final measurement, centrifuge the collected urine samples to remove any particulate matter. Store the supernatant at -20°C for electrolyte analysis.[13]
Experimental Workflow Diagram
Caption: Workflow for the in vivo diuretic activity assay.
Data Analysis and Interpretation
5.1. Biochemical Analysis
-
Electrolyte Concentration: Determine the concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples using an electrolyte analyzer or flame photometer.[14][22]
-
pH Measurement: Measure the pH of the fresh urine samples using a calibrated pH meter.[23]
5.2. Calculation of Diuretic Parameters For each group, calculate the following indices to normalize the data and facilitate comparison:[24][25]
-
Diuretic Index:
-
Diuretic Index = Mean Urine Volume of Test Group / Mean Urine Volume of Control Group
-
Interpretation: A value > 1 indicates diuretic activity.
-
-
Saluretic Index (for Na⁺, K⁺, Cl⁻):
-
Saluretic Index = Total Electrolyte Excretion of Test Group / Total Electrolyte Excretion of Control Group
-
Interpretation: Indicates the effect on overall salt excretion.
-
-
Natriuretic and Kaliuretic Indices:
-
Na⁺/K⁺ Ratio = [Na⁺ concentration] / [K⁺ concentration]
-
Interpretation: This ratio is crucial for assessing the potassium-sparing or potassium-losing effects of the compound. A higher ratio compared to the control suggests a potassium-sparing effect.
-
-
Carbonic Anhydrase Inhibition Index:
-
CAI Index = [Cl⁻] / ([Na⁺] + [K⁺])
-
Interpretation: A value significantly less than 1 may suggest inhibition of carbonic anhydrase, as bicarbonate (HCO₃⁻) is excreted as the accompanying anion instead of chloride.
-
5.3. Statistical Analysis
-
Express all values as mean ± Standard Error of the Mean (SEM).
-
Use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of the test and standard groups with the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol Derivatives on Urine Output and pH
| Group (Dose mg/kg) | Cumulative Urine Volume (mL/6h) | Diuretic Index | Urine pH |
|---|---|---|---|
| Vehicle Control | 1.00 | ||
| Furosemide (10) | |||
| Hydrochlorothiazide (10) | |||
| Test Compound (50) | |||
| Test Compound (100) |
| Test Compound (200) | | | |
Table 2: Effect on Urinary Electrolyte Excretion
| Group (Dose mg/kg) | Na⁺ (mEq/L) | K⁺ (mEq/L) | Cl⁻ (mEq/L) | Na⁺/K⁺ Ratio | CAI Index |
|---|---|---|---|---|---|
| Vehicle Control | |||||
| Furosemide (10) | |||||
| Hydrochlorothiazide (10) | |||||
| Test Compound (50) | |||||
| Test Compound (100) |
| Test Compound (200) | | | | | |
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the inclusion of both positive and negative controls.
-
Negative (Vehicle) Control: Establishes the baseline response, ensuring that any observed effects are due to the test compounds and not the vehicle.
-
Positive Controls (Furosemide & Hydrochlorothiazide): These serve two critical functions. First, they validate the experimental setup; a lack of response to these known diuretics would indicate a flaw in the procedure or animal model. Second, they provide a benchmark against which the potency and efficacy of the test compound can be compared. Furosemide represents a high-ceiling loop diuretic, while hydrochlorothiazide represents a thiazide diuretic, allowing for a nuanced comparison of the test agent's profile.[15][20]
Hypothetical Mechanism of Action Pathway
Many thiadiazole derivatives exhibit diuretic effects by inhibiting carbonic anhydrase (CA) in the proximal convoluted tubule. This diagram illustrates this potential mechanism. Inhibition of CA reduces the reabsorption of sodium bicarbonate (NaHCO₃), leading to osmotic diuresis.
Caption: Potential mechanism via Carbonic Anhydrase inhibition.
References
-
Pediatric Oncall. (n.d.). Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Hydrochlorothiazide? Retrieved from [Link]
-
Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]
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Basha, S. J., et al. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats. Journal of Experimental Pharmacology, 12, 539–548. Retrieved from [Link]
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Application Notes and Protocols: High-Throughput Screening Assays for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol Analogs
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered ring system, characterized by its high aromaticity, confers significant in vivo stability and generally low toxicity, making it an attractive core for drug development.[1][3] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The 2-amino-1,3,4-thiadiazole structure, in particular, has emerged as a promising foundation for the development of novel anticancer agents.[3] The therapeutic potential of these compounds is often attributed to their ability to act as bioisosteres of other key heterocycles and to interact with a variety of biological targets, including enzymes and DNA.[5][6][7]
The 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol moiety and its analogs represent a chemical space of significant interest for identifying novel therapeutic agents. The combination of the pyridine and 1,3,4-thiadiazole rings suggests the potential for multifaceted interactions with biological targets. Given the vast number of possible analogs, high-throughput screening (HTS) is an indispensable tool for rapidly evaluating large compound libraries to identify "hit" compounds with desired biological activity.[8][9][10] This guide provides a detailed framework for designing and executing HTS campaigns for this specific class of compounds, focusing on robust assay development, rigorous data analysis, and the underlying scientific principles that ensure reliable and actionable results.
Section 1: Strategic Considerations for HTS Assay Design
The success of any HTS campaign hinges on the careful selection and optimization of the assay methodology.[11] For 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol analogs, which are likely to target enzymes such as kinases or proteases, several assay formats are particularly well-suited.[12][13] The choice of assay will depend on the specific biological question being addressed, the nature of the target, and the available instrumentation.
Target-Based vs. Phenotypic Screening
A fundamental decision in HTS is whether to employ a target-based or a phenotypic screening approach.
-
Target-Based Screening: This approach focuses on a specific, well-characterized molecular target, such as a particular enzyme or receptor. It offers the advantage of a clear mechanistic hypothesis from the outset. For 1,3,4-thiadiazole derivatives, which have been shown to inhibit various enzymes, this is often the preferred strategy.[12][14]
-
Phenotypic Screening: This method assesses the effect of compounds on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target. While more complex to deconvolute the mechanism of action, it can lead to the discovery of novel biological pathways and first-in-class drugs.
For the initial exploration of a library of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol analogs, a target-based approach is generally recommended due to the precedent for this scaffold to interact with specific enzymes.[14]
Selection of an Appropriate Assay Technology
Several HTS technologies are amenable to screening for inhibitors of common drug targets. The most prevalent and suitable for this compound class include fluorescence-based and luminescence-based assays.[8][12]
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15] | Homogeneous (no-wash) format, sensitive, cost-effective.[15][16] | Requires a fluorescent probe, potential for interference from fluorescent compounds. |
| Luminescence-Based Kinase Assays | Quantifies enzyme activity by measuring the depletion of ATP, a common substrate for kinases, using a luciferase-luciferin reaction.[17][18] | High sensitivity, broad dynamic range, less susceptible to compound interference than fluorescence.[17][19] | Indirect measurement of enzyme activity, can be more expensive. |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where the interaction of two molecules brings donor and acceptor beads into close proximity, generating a luminescent signal.[20][21][22] | Highly sensitive, versatile for various target classes (e.g., protein-protein interactions, enzyme activity).[20][21] | Can be sensitive to light and singlet oxygen quenchers. |
For screening 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol analogs against a purified enzyme, a luminescence-based kinase assay or a fluorescence polarization assay would be excellent starting points due to their robustness and adaptability to HTS.[23][24]
The Imperative of Assay Validation: The Z'-Factor
Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[25][26]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn| [26]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the signals of the positive and negative controls, with low data variability.[25][27] |
| 0 to 0.5 | Acceptable for HTS | The assay can be used for screening, but may have a higher rate of false positives or false negatives.[25] |
| < 0 | Unacceptable | The signals of the positive and negative controls overlap, and the assay is not suitable for screening.[25] |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[25][27] It is crucial to perform this validation before committing the resources for a large-scale screen.[28]
Section 2: Detailed Protocols for HTS Assays
The following protocols are provided as templates and should be optimized for the specific target and compound library.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed to identify inhibitors of a specific protein kinase. The principle is that active kinase consumes ATP, leading to a decrease in the luminescent signal generated by a luciferase-based ATP detection reagent.[17][18]
2.1.1. Materials and Reagents
-
Purified protein kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Assay buffer (optimized for the specific kinase)
-
384-well white, opaque microplates
-
Compound library of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol analogs dissolved in DMSO
-
Positive control (a known inhibitor of the kinase, e.g., staurosporine)
-
Negative control (DMSO)
2.1.2. Experimental Workflow
Caption: Workflow for a fluorescence polarization HTS assay.
2.2.3. Step-by-Step Methodology
-
Compound Plating: Dispense 100 nL of each library compound, positive control, and negative control (DMSO) into the wells of a 384-well black plate.
-
Protein Addition: Add 10 µL of the protein target solution (at 2X the final concentration) to all wells.
-
Pre-incubation: Mix the plate and incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2X the final concentration) to all wells.
-
Binding Equilibrium: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore. [15]
Section 3: Data Analysis and Hit Identification
The vast amount of data generated from an HTS campaign requires a systematic and statistically sound approach to analysis. [29][30]
Data Normalization
Raw data from the plate reader should be normalized to account for plate-to-plate and intra-plate variability. A common method is to normalize the data to the plate controls:
% Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))
Hit Selection Criteria
A "hit" is a compound that produces a statistically significant effect in the assay. The hit selection threshold is typically set based on the distribution of the data from the entire screen. A common approach is to define a hit as a compound that produces a percent inhibition greater than three times the standard deviation of the mean of all test compounds.
Visualizing Plate Data
It is essential to visualize the data from each plate to identify potential systematic errors, such as edge effects or gradients. [30]Heatmaps are an effective tool for this purpose.
Caption: Logical flow of HTS data analysis and quality control.
Section 4: Troubleshooting Common HTS Issues
Even with well-designed protocols, issues can arise during an HTS campaign. [31]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Z'-Factor | Suboptimal reagent concentrations, incorrect incubation times, high data variability. [32] | Re-optimize assay parameters (enzyme, substrate, ATP concentrations). Check for and address sources of variability in liquid handling. [31] |
| Edge Effects | Temperature or evaporation gradients across the plate. | Use plate seals, ensure uniform incubation temperatures, and consider leaving the outer wells empty. |
| False Positives | Compound autofluorescence (in FP assays), compound aggregation, non-specific inhibition. [9] | Perform counter-screens to identify fluorescent compounds. Use detergents in the assay buffer to mitigate aggregation. |
| False Negatives | Compound instability, low compound potency. | Ensure proper storage and handling of the compound library. Consider screening at multiple concentrations. |
| High Plate-to-Plate Variability | Inconsistent reagent preparation, instrument drift. | Prepare large batches of reagents for the entire screen. Regularly perform instrument quality control checks. [30]|
Conclusion
High-throughput screening is a powerful engine for modern drug discovery. [9]For a promising chemical series like the 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol analogs, a well-executed HTS campaign is the critical first step in identifying compounds with therapeutic potential. By adhering to the principles of robust assay design, rigorous validation, and systematic data analysis outlined in this guide, researchers can maximize the probability of success in their screening efforts. The protocols provided herein serve as a solid foundation, but it is the thoughtful application and optimization of these methods that will ultimately lead to the discovery of novel and impactful drug candidates.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Welcome to the technical support guide for the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic building block. As a compound of significant interest in medicinal and materials chemistry, achieving high purity is paramount.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its preparation.
Section 1: The Core Synthesis Pathway
The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols is the reaction of an acid hydrazide with carbon disulfide in a basic medium.[1][3][4] For the target molecule, 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, the synthesis begins with isonicotinic acid hydrazide.
The reaction proceeds in two key stages:
-
Formation of the Dithiocarbazate Salt: Isonicotinic acid hydrazide reacts with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) to form a stable potassium dithiocarbazate intermediate.
-
Cyclization: This intermediate, upon heating, undergoes intramolecular cyclization and dehydration to form the desired 1,3,4-thiadiazole ring.[5]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q1: My final product yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common frustration and can stem from several factors.[5] Let's break down the possibilities:
-
Cause 1: Incomplete Initial Reaction. The formation of the dithiocarbazate intermediate is highly dependent on reaction conditions.
-
Expert Insight: The reaction between the hydrazide and CS₂ is exothermic. Adding CS₂ too quickly or at room temperature can cause it to boil off (boiling point: 46°C) before it can react, leading to incomplete conversion.
-
Solution: Always perform the addition of carbon disulfide dropwise to the cooled (ice bath, <10°C) ethanolic solution of KOH and isonicotinic acid hydrazide.[5] This ensures the CS₂ reacts rather than evaporates.
-
-
Cause 2: Inefficient Cyclization. The conversion of the dithiocarbazate intermediate to the final thiadiazole requires energy to overcome the activation barrier for cyclization and dehydration.
-
Expert Insight: Insufficient reflux time or temperature will result in the intermediate remaining in the reaction mixture, which is then lost during the acidic workup.
-
Solution: Ensure the reaction mixture is refluxed for an adequate period (typically 4-6 hours, but this can vary). Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.[5]
-
-
Cause 3: Product Decomposition. The thiadiazole ring, while generally stable, can be susceptible to degradation under overly harsh conditions.
-
Expert Insight: Using excessively concentrated acid during workup or prolonged exposure to high heat can lead to the formation of polymeric byproducts and a decrease in the isolated yield.[5]
-
Solution: Acidify the reaction mixture slowly and only to the point of complete precipitation (typically pH 1-2). Avoid unnecessarily long reflux times after the reaction has reached completion as confirmed by TLC.
-
Q2: The isolated product is an off-color (e.g., yellow or brown) instead of the expected pale-yellow or white. What is the likely cause?
A2: An off-color in the final product is a clear indicator of impurities.
-
Cause 1: Elemental Sulfur. Side reactions can sometimes lead to the formation of elemental sulfur, which imparts a distinct yellow color to the product.[5]
-
Cause 2: Polymeric or Tar-like Byproducts. These are often the result of product or starting material decomposition under harsh acidic or thermal conditions.[5] They typically present as brown, sticky residues.
-
Solution: The most effective way to remove these impurities is through careful purification. Recrystallization from ethanol or a mixture of ethanol and water is the most common and effective method.[5] If the product is heavily discolored, you can try treating the solution with a small amount of activated charcoal before the hot filtration step of recrystallization, but be aware this can sometimes reduce your yield.
Q3: My NMR spectrum shows extra peaks that I can't identify. What are the most likely impurities?
A3: Besides unreacted starting materials, several side products can form.
-
Impurity 1: Uncyclized Dithiocarbazate Intermediate. If the reflux step is incomplete, the dithiocarbazate salt will be present. While it may be less soluble and harder to detect in the final NMR solvent, its presence complicates purification.
-
Impurity 2: 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This is a common isomeric impurity. The synthesis of 1,3,4-oxadiazoles from acid hydrazides and CS₂ is a known alternative pathway where the cyclization involves the carbonyl oxygen instead of a nitrogen.[4] Its formation is often promoted by different reaction conditions or the presence of specific contaminants.
-
Solution:
-
Confirm Complete Cyclization: Use TLC to ensure the disappearance of the intermediate spot before proceeding to workup.
-
Optimize Purification: A careful recrystallization can often separate the desired thiadiazole from the oxadiazole, as they may have different solubilities.
-
Characterization: Compare your spectrum to literature data for both the thiadiazole and the potential oxadiazole side product to confirm the impurity's identity.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the potential side reaction that forms an oxadiazole?
A1: The dithiocarbazate intermediate is key. It can be thought of as having two nucleophilic pathways for cyclization. The desired pathway involves the nitrogen atom attacking the thione carbon. However, under certain conditions, the oxygen atom of the original carbonyl group can attack instead. This leads to the formation of a 1,3,4-oxadiazole ring with the elimination of hydrogen sulfide (H₂S) instead of water.
Q2: Does the product exist as the thiol or thione tautomer?
A2: This compound can exist in two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing C=S and N-H bonds). In the solid state, the thione form is generally considered to be the more stable tautomer. Spectroscopic analysis can help elucidate the dominant form. For example, IR spectroscopy would show a C=S stretching vibration and an N-H stretch for the thione form, whereas the thiol form would exhibit an S-H stretch. The IUPAC name for the thione form is 5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione.[6]
Q3: What are the most critical safety precautions for this synthesis?
A3: Safety must be the top priority.
-
Carbon Disulfide (CS₂): This reagent is highly toxic, volatile, and extremely flammable. It should be handled exclusively in a well-ventilated chemical fume hood. Ensure there are no ignition sources nearby.
-
Potassium Hydroxide (KOH): This is a corrosive base. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acidic Workup: The use of concentrated acids like HCl is common for precipitation. This step should be done carefully and slowly, preferably in an ice bath, to control the exothermic neutralization reaction.
Section 4: Standard Operating Protocol (SOP)
This protocol is a representative procedure. Researchers should adapt it based on their specific lab conditions and scale.
Materials:
-
Isonicotinic acid hydrazide
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Carbon disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, dropping funnel.
Procedure:
-
In a round-bottom flask, dissolve KOH (1.1 eq) in absolute ethanol.
-
To this solution, add isonicotinic acid hydrazide (1.0 eq) and stir until fully dissolved.
-
Cool the flask in an ice bath to below 10°C.
-
Add carbon disulfide (1.2 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture with concentrated HCl until the pH is between 1 and 2. A precipitate should form.
-
Filter the crude precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from absolute ethanol.
Section 5: Data Summary
The following table summarizes expected data for pure 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
| Property | Expected Value |
| Appearance | Pale yellow to white solid |
| Molecular Formula | C₇H₅N₃S₂[6] |
| Molecular Weight | 195.3 g/mol [6] |
| Yield | 65-85% (typical, can vary) |
| Melting Point | Approx. 216-218°C |
| Key IR Peaks (cm⁻¹) | ~3100 (N-H stretch), ~1600 (C=N stretch), ~1300 (C=S stretch) |
| ¹H NMR (DMSO-d₆) | Signals for pyridine protons, broad singlet for N-H proton |
References
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol | C7H5N3S2 | CID 5300214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
This guide serves as a centralized resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. Recognizing the critical role of this heterocyclic scaffold in medicinal chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.[1][2][3]
Overview of the Synthesis
The principal synthetic route to 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol involves the cyclization of a dithiocarbazate intermediate. This intermediate is formed from the reaction of isoniazid (pyridine-4-carbohydrazide) with carbon disulfide in a basic medium.[4] Subsequent acidification of the reaction mixture yields the desired product. While the procedure is well-established, several experimental variables can significantly influence the outcome. This guide aims to provide a systematic approach to identifying and resolving common synthetic challenges.
Troubleshooting Guide: A Proactive Approach to Yield Improvement
This section addresses common issues encountered during the synthesis in a direct question-and-answer format, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can often be traced back to several key areas:
-
Incomplete Cyclization: The conversion of the dithiocarbazate intermediate to the final thiadiazole ring is a critical step.[4] Insufficient reaction time or temperatures below the optimal reflux can lead to an incomplete reaction. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum conversion.
-
Reagent Purity: The quality of starting materials is paramount. Impurities present in isoniazid or carbon disulfide can participate in side reactions, thereby reducing the overall yield.
-
Suboptimal Base Concentration: The use of a base, typically potassium hydroxide (KOH), is essential for the initial formation of the dithiocarbazate.[5] An inadequate amount of base will result in incomplete consumption of the starting materials.
-
Solvent Quality: The reaction is typically performed in an alcoholic solvent like ethanol. The presence of water can lead to undesirable side reactions, hence the use of anhydrous solvents is crucial.
Question 2: I am observing significant byproduct formation. How can I achieve a cleaner reaction profile?
Minimizing side product formation is key to simplifying purification and improving yield.
-
Strict Temperature Regulation: While reflux is necessary to drive the reaction, excessive temperatures can cause degradation of the starting materials or the product.[4] Precise temperature control is crucial.
-
Controlled Reagent Addition: The exothermic nature of the reaction between isoniazid and carbon disulfide necessitates slow, dropwise addition of the carbon disulfide to the basic solution of isoniazid. This helps to manage the reaction rate and prevent localized overheating.
-
Inert Atmosphere: Although not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation of the thiol product.
Question 3: My final product is discolored and difficult to purify. What are the best practices for purification?
An off-color, often yellow or brown, in the final product suggests the presence of impurities, which can include elemental sulfur or polymeric byproducts resulting from harsh reaction conditions.[4]
-
Recrystallization: This is the most effective method for purifying the crude product.[4] Ethanol or a mixture of ethanol and water is a commonly used solvent system.[4] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[4]
-
Pre-purification Washing: Before recrystallization, washing the crude solid with a non-polar solvent like n-hexane or diethyl ether can help remove non-polar impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of carbon disulfide in this synthesis?
Carbon disulfide acts as a one-carbon electrophile that reacts with the nucleophilic hydrazine moiety of isoniazid to form a dithiocarbazate intermediate. This intermediate then undergoes intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.[5]
Q2: Can alternative bases to potassium hydroxide be used?
Yes, other bases such as sodium hydroxide or sodium carbonate can be employed.[7] However, the basicity and solubility of the chosen base can affect the reaction rate and overall yield. If deviating from the standard protocol, it is advisable to conduct small-scale pilot reactions to determine the optimal conditions.
Q3: How do I definitively confirm the structure and purity of the synthesized product?
A combination of analytical techniques is essential for full characterization:
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure.
-
FT-IR: Confirms the presence of key functional groups.
-
Mass Spectrometry: Determines the molecular weight of the compound.[6]
-
-
Chromatography:
-
TLC: A single spot on a TLC plate suggests a high degree of purity.
-
Optimized Experimental Protocol
Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve isoniazid (1.0 eq.) and potassium hydroxide (1.2 eq.) in absolute ethanol.
-
Reagent Addition: While stirring at room temperature, add carbon disulfide (1.5 eq.) dropwise to the solution over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.
-
Acidification: Acidify the aqueous mixture to a pH of 1-2 with concentrated hydrochloric acid to precipitate the crude product.[4]
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold distilled water, and dry under vacuum.[4]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.[4]
Visualizations
Reaction Pathway
Sources
Technical Support Center: Overcoming Solubility Issues with 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Welcome to the technical support guide for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure accurate and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and the scientific reasons behind its limited aqueous solubility.
Q1: Why is 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol poorly soluble in aqueous assay buffers?
A1: The poor aqueous solubility of this compound stems from a combination of its structural features:
-
Aromaticity and Planarity: The molecule contains two aromatic rings (pyridine and thiadiazole). Such planar, rigid structures tend to stack efficiently in a solid state, forming a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, a process which hinders dissolution in water.[1][2]
-
Hydrophobic Character: While the nitrogen atoms in the rings add some polarity, the overall molecule is dominated by hydrophobic carbon-sulfur and carbon-hydrogen bonds. This makes it energetically unfavorable for the molecule to be surrounded by polar water molecules.
-
Thiol-Thione Tautomerism: The 2-thiol group can exist in equilibrium with its tautomeric thione form (5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione).[3] The thione form can participate in strong hydrogen bonding with itself in the solid state, further increasing the crystal lattice energy and reducing water solubility.
Q2: What are the key physicochemical properties I need to consider for this molecule?
A2: While specific experimental data for this exact molecule is limited, we can infer key properties from its structure and related compounds. These properties are crucial for designing effective solubilization strategies.
| Property | Predicted Value/Consideration | Implication for Biological Assays |
| Molecular Weight | ~195.3 g/mol [3] | Relatively small, which is favorable for potential cell permeability once solubilized. |
| pKa (Predicted) | Acidic pKa (Thiol): ~5-7; Basic pKa (Pyridine): ~3-5 | The molecule's charge state is highly dependent on pH. This can be exploited to increase solubility by preparing buffers that ionize the molecule. |
| cLogP (Predicted) | ~1.0-2.0 | Indicates a moderate lipophilicity. The compound prefers a non-polar environment over an aqueous one, explaining its poor water solubility. |
Note: pKa and cLogP values are estimations based on the structure and may vary. Experimental determination is recommended for precise formulation development.
Q3: How might the 2-thiol group specifically impact my experiments beyond solubility?
A3: The thiol (-SH) group is chemically reactive and requires special consideration:
-
Oxidation: Thiols can be readily oxidized to form disulfide bonds, especially in the presence of dissolved oxygen or metal ions in buffers. This dimerization alters the compound's structure and activity, leading to inconsistent results.
-
Reactivity with Assay Components: Thiols can react with certain assay reagents or even form covalent bonds with proteins, which may be an intended mechanism of action or an unwanted artifact.
-
Metal Chelation: The thiol and adjacent nitrogen atoms can act as a chelating group for metal ions. If your assay relies on specific metal cofactors (e.g., Zn²⁺, Mg²⁺), the compound could interfere by sequestering them.[4]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides practical, step-by-step solutions to common problems encountered when working with 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is the most common solubility-related failure mode. It occurs because the compound, while soluble in 100% DMSO, crashes out when the solvent environment abruptly changes to a highly aqueous one.
The following diagram outlines a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Strategy A: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small amounts, can increase the solubility of lipophilic compounds.
Causality: Co-solvents reduce the overall polarity of the aqueous buffer, making it a more favorable environment for the compound and preventing it from precipitating.[5]
| Co-solvent | Typical Final Conc. (%) | Pros | Cons & Considerations |
| Ethanol | 1 - 5% | Effective, common, low cost. | Can affect enzyme activity and cell viability at higher concentrations.[6] |
| PEG 400 | 1 - 10% | Generally low cytotoxicity. | Can increase viscosity of the medium. |
| Glycerol | 1 - 10% | Can help stabilize proteins.[2] | High concentrations can affect cell osmolarity. |
-
Preparation: Prepare a co-solvent/buffer mixture. For a 2% final co-solvent concentration, add 20 µL of ethanol to 980 µL of your assay buffer.
-
Stock Dilution: Add your DMSO stock of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol directly into the co-solvent/buffer mixture.
-
Vortex: Vortex the solution immediately and thoroughly to ensure rapid mixing.
-
QC Check: Visually inspect for precipitation. Always run a vehicle control (buffer + co-solvent + DMSO) to ensure the co-solvent itself does not affect the assay readout.[7][8]
Strategy B: Adjusting Buffer pH
This strategy leverages the compound's ionizable groups to increase solubility. The Henderson-Hasselbalch equation provides a theoretical basis for this approach.[9][10][11]
Causality: By adjusting the pH of the buffer to be ~2 units above the acidic pKa (of the thiol) or ~2 units below the basic pKa (of the pyridine), we can ionize the molecule. The charged form of the molecule is significantly more polar and thus more soluble in aqueous media.[12][13]
-
To deprotonate the thiol (acidic group): Increase the pH (e.g., use a buffer at pH 8.0-9.0).
-
To protonate the pyridine (basic group): Decrease the pH (e.g., use a buffer at pH 2.0-3.0).
-
Buffer Selection: Choose a buffer system that is effective in your desired pH range (e.g., Tris for pH 8-9, Citrate for pH 3-6).
-
pH Titration: Prepare several small batches of your assay buffer and adjust the pH in increments (e.g., 6.5, 7.0, 7.5, 8.0).
-
Solubility Test: Add the DMSO stock to each buffer and determine the highest concentration that remains soluble.
-
Assay Compatibility: Crucially , confirm that the optimal pH for solubility does not negatively impact your biological system (e.g., cell health, enzyme activity). Run a pH control experiment.
Strategy C: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules.[14][][16][17]
Causality: The hydrophobic 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol molecule partitions into the non-polar interior of the cyclodextrin. The resulting "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve readily in water.[18] This is a powerful technique for increasing apparent solubility without using organic co-solvents.[14][][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many small molecules.[]
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating may be required.
-
Complexation:
-
Add the DMSO stock of your compound to the HP-β-CD solution.
-
Vortex vigorously for 2-5 minutes.
-
Incubate the mixture (e.g., 1 hour at room temperature or 37°C) with shaking to allow for efficient complex formation.
-
-
Application: Use this complexed solution as your new, highly concentrated stock for further dilutions into the final assay medium.
-
Control: Always include a vehicle control with the same concentration of HP-β-CD to check for any effects on the assay.[19][20]
Part 3: Mitigating Compound-Specific Issues
Q4: I suspect my compound is degrading or oxidizing in the buffer. How can I address this?
A4: The thiol group is susceptible to oxidation.[21][22]
-
Degas Buffers: Before use, degas your aqueous buffers by sparging with nitrogen or argon gas to remove dissolved oxygen.
-
Use Fresh Solutions: Prepare working solutions of the compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Consider Antioxidants (with caution): Adding a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can protect the thiol group. However, these agents can interfere with many biological assays, especially those involving protein disulfide bonds or redox signaling. Their use must be carefully validated.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Cyclodextrins. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed. (2015, August 28). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e....
- RSC Publishing. (2015, July 17). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- PubChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol.
- BioAssay Systems. (n.d.). Troubleshooting.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
- ResearchGate. (n.d.). Stability of ADCs in thiol-containing buffer and mouse serum. A)....
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
- NIH. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC.
- NIH. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water.
- PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
Sources
- 1. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol | C7H5N3S2 | CID 5300214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyclodextrinnews.com [cyclodextrinnews.com]
- 17. scispace.com [scispace.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for synthesizing 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol derivatives
Technical Support Center: Synthesis of 5-Pyridin-3-yl-1,3,4-thiadiazole-2-thiol Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and its derivatives. This important heterocyclic scaffold is a key pharmacophore in the development of novel therapeutics. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and scientifically grounded answers to common challenges.
Part 1: General Synthesis & Mechanism
The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols is the reaction of an acid hydrazide with carbon disulfide in a basic medium. For the target compound, this involves the reaction of isonicotinic acid hydrazide with carbon disulfide (CS₂) using a base such as potassium hydroxide (KOH) in an alcoholic solvent.
The reaction proceeds via the formation of a key intermediate, potassium dithiocarbazinate. This intermediate is then cyclized through heating and subsequent acidification to yield the final 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. The presence of the sulfur atom in the thiadiazole ring enhances liposolubility, a crucial property for crossing cellular membranes and interacting with biological targets.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yields are a common frustration and can stem from several factors. A systematic approach is required to identify the root cause.
-
Causality:
-
Incomplete Intermediate Formation: The initial reaction between the hydrazide, CS₂, and KOH is exothermic and temperature-sensitive. Adding CS₂ too quickly or at too high a temperature can lead to side reactions or decomposition of the dithiocarbazinate intermediate.
-
Inefficient Cyclization: The cyclization step requires sufficient thermal energy to eliminate H₂S and form the heterocyclic ring. Insufficient heating time or temperature will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can decompose the product or starting materials.
-
Reagent Quality: The purity of your starting materials is critical. Isonicotinic hydrazide can degrade over time. The solvent, typically ethanol, must be anhydrous (absolute) as water can interfere with the basicity of the system and the reactivity of the intermediates.
-
Loss During Workup: The product precipitates upon acidification. If the pH is not sufficiently acidic (pH 1-2 is recommended), precipitation will be incomplete. Significant product can also be lost if it is not washed properly or if it has some solubility in the wash solvent (water).
-
-
Troubleshooting & Optimization Strategy:
| Parameter | Recommended Action | Scientific Rationale |
| Reagent Addition | Add CS₂ dropwise to the cooled (0-10°C) solution of hydrazide and KOH in ethanol. | Maintains control over the exothermic reaction, maximizing the formation of the desired dithiocarbazinate intermediate. |
| Reaction Monitoring | Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting hydrazide. A common mobile phase is a hexane/ethyl acetate mixture. | Provides direct evidence of reaction progression and helps determine the optimal reflux time, preventing product decomposition from excessive heating. |
| Reflux Conditions | Reflux the reaction mixture for the time determined by TLC analysis (typically 4-6 hours). | Ensures complete cyclization without unnecessary thermal stress on the product. |
| Acidification | After cooling, pour the reaction mixture into ice-cold water and carefully acidify with concentrated HCl to pH 1-2. | Maximizes the precipitation of the thiol product from its potassium salt form. Using ice-cold water minimizes the solubility of the product. |
| Reagent Purity | Use freshly purchased or properly stored isonicotinic hydrazide. Ensure the use of absolute ethanol. | Guarantees that stoichiometry is accurate and that side reactions from contaminants or water are minimized. |
Question 2: The final product is an off-color (e.g., yellow or brown) solid instead of the expected white or pale-yellow powder. What causes this and how can I get a purer product?
Answer: Discoloration is a clear indicator of impurities.
-
Causality:
-
Elemental Sulfur Formation: A common side reaction can lead to the formation of elemental sulfur, which imparts a distinct yellow color.
-
Polymeric Byproducts: Harsh reaction conditions, particularly excessive heat or overly concentrated acidic conditions during workup, can generate polymeric or tar-like byproducts, resulting in brown or dark discoloration.
-
Oxidation: The thiol group can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metal impurities, leading to disulfide formation and other colored byproducts.
-
-
Troubleshooting & Optimization Strategy:
-
Control Reaction Temperature: Strictly adhere to the optimized temperature conditions for both the initial addition and the reflux step. Avoid localized overheating.
-
Controlled Acidification: Add the acid slowly while stirring in an ice bath to dissipate any heat generated. This prevents degradation of the product by localized high acid concentration and temperature.
-
Purification is Essential: An impure crude product is common. The primary method for purification is recrystallization. Ethanol or an ethanol/water mixture is frequently effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving colored impurities in the mother liquor.
-
Activated Charcoal: If the product remains colored after initial recrystallization, perform a hot filtration with a small amount of activated charcoal to adsorb colored impurities before allowing the solution to crystallize.
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Question 3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound's melting point is below the temperature of the solution, often due to impurities depressing the melting point.
-
Causality & Solutions:
-
High Impurity Level: The presence of significant impurities disrupts crystal lattice formation. Solution: First, try to remove the bulk of impurities. You can wash the crude solid with a solvent in which the product is poorly soluble but the impurities are (e.g., cold diethyl ether). If this fails, column chromatography may be necessary before attempting recrystallization again.
-
Suboptimal Solvent: The solvent may be too effective, keeping the product dissolved even at low temperatures. Solution: Try a mixed solvent system. For example, dissolve the compound in a small amount of a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Rapid Cooling: Cooling the solution too quickly favors the formation of a super-saturated oil over an ordered crystal lattice. Solution: Allow the flask to cool slowly to room temperature, undisturbed, before moving it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the specific role of KOH and CS₂ in this reaction? A: KOH acts as a base to deprotonate the terminal nitrogen of the acid hydrazide, making it a more potent nucleophile. This activated hydrazide then attacks the electrophilic carbon of carbon disulfide (CS₂). This sequence forms the potassium dithiocarbazinate salt, the crucial intermediate for cyclization.
Q: Does the final product exist as a thiol (-SH) or a thione (C=S)? A: This class of compounds exhibits tautomerism, existing in equilibrium between the thiol and thione forms. In the solid state and in solutions like DMSO, the thione form (5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione) is often predominant, which can be confirmed by spectroscopic analysis.
Q: How can I confirm the structure of my final product? A: A combination of spectroscopic methods is required:
-
¹H NMR: In DMSO-d₆, you should expect to see signals for the pyridine ring protons and a broad singlet for the N-H proton of the thione tautomer (often >10 ppm).
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C=S stretching (around 1300 cm⁻¹).
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Intermediate Formation: Cool the mixture to 0-5°C in an ice bath. Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The color will typically change to a deep yellow/orange, and a precipitate of the potassium salt may form.
-
Cyclization: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Precipitation: After reflux, cool the mixture to room temperature. Pour the contents into a beaker containing 300 mL of crushed ice.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is between 1 and 2. A pale yellow or off-white solid should precipitate.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum or in a desiccator. The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried solid into an Erlenmeyer flask. Add a minimal amount of ethanol (a good starting solvent) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should begin to form. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Part 5: Troubleshooting Flowchart
For complex issues, a logical decision tree can help isolate the problem.
References
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]
-
Synthesis of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol (1,2).Reaction... ResearchGate. Available at: [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Biological and Pharmaceutical Bulletin. Available at: [Link]
- 2-Chloro-4,5-dihydroimidazole. Part VII. Reactions with carbon disulfide and potassium O-alkyl dithiocarbon
side reactions to avoid in the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Welcome to the technical support center for the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: Why is my yield of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol lower than expected?
Possible Causes and Solutions:
-
Incomplete Cyclization of the Dithiocarbazate Intermediate: The formation of the 1,3,4-thiadiazole ring is a critical step. Incomplete cyclization of the potassium dithiocarbazate intermediate, formed from isonicotinic acid hydrazide and carbon disulfide, is a primary reason for low yields.
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Solution: Ensure anhydrous conditions, as water can hydrolyze the intermediates. The use of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride can facilitate the cyclization process.[1][2] However, be mindful that harsh acidic conditions can also lead to side reactions.[3] A milder approach is to perform the reaction in a high-boiling point solvent like dimethylformamide (DMF) to ensure the reaction goes to completion.
-
-
Side Reactions of Carbon Disulfide: Carbon disulfide is a highly reactive reagent and can participate in competing reactions.
-
Solution: The addition of carbon disulfide should be slow and controlled, preferably at a low temperature (0-5 °C), to minimize the formation of byproducts.[3] Using a slight excess of carbon disulfide can ensure the complete conversion of the hydrazide, but a large excess should be avoided.
-
-
Product Decomposition: The thiadiazole ring can be susceptible to degradation under harsh conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Loss of Product During Work-up and Purification: The product may be lost during extraction and recrystallization steps.
-
Solution: Carefully optimize the pH during the precipitation of the product. Acidification with an appropriate acid like hydrochloric acid to a pH of 1-2 is typically required to precipitate the thiol.[3] For purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is recommended to minimize loss.[3]
-
Q2: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
Possible Causes and Solutions:
-
Formation of Polymeric Byproducts: Harsh acidic conditions and high temperatures can promote the formation of tar-like or polymeric materials, leading to discoloration.[3]
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Solution: Maintain careful temperature control throughout the reaction. Using milder cyclization conditions, if feasible for your specific substrate, can prevent the formation of these impurities.
-
-
Oxidation of the Thiol Group: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. During work-up, degassing solvents can also be beneficial.
-
-
Residual Starting Materials or Intermediates: Incomplete reaction can leave unreacted starting materials or colored intermediates in the final product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Effective purification, such as recrystallization, is crucial to remove these impurities.[3]
-
Q3: I am observing an unexpected peak in my NMR spectrum. What could it be?
Possible Causes and Solutions:
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other heterocyclic systems.
-
Solution: Carefully analyze the NMR data (¹H and ¹³C) and compare it with literature values for potential isomers. Mass spectrometry can also be invaluable in identifying the molecular weight of the impurity.
-
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Uncyclized Intermediate: The presence of the dithiocarbazate intermediate can result in extra peaks.
-
Solution: This indicates incomplete cyclization. Re-subjecting the crude product to the cyclization conditions or using a stronger dehydrating agent might be necessary.
-
-
Formation of 1,3,4-Oxadiazole: If the reaction is not strictly anhydrous, there is a possibility of forming the corresponding 5-pyridin-3-yl-1,3,4-oxadiazole-2-thiol, where an oxygen atom replaces one of the sulfur atoms in the ring.
-
Solution: Scrupulous drying of all reagents and glassware is essential. The use of molecular sieves can help maintain anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of carbon disulfide in the synthesis?
Carbon disulfide serves as the source of two sulfur atoms required for the formation of the 1,3,4-thiadiazole ring. It reacts with the nucleophilic nitrogen of isonicotinic acid hydrazide to form a dithiocarbazate intermediate, which then undergoes cyclization.[4]
Q2: What is the mechanism of the cyclization step?
The cyclization of the dithiocarbazate intermediate is typically acid-catalyzed. The acid protonates the oxygen atom of the carbonyl group, making the carbon more electrophilic. The sulfur atom of the dithiocarbamate moiety then attacks this electrophilic carbon, leading to the formation of a five-membered ring. Subsequent dehydration results in the formation of the aromatic 1,3,4-thiadiazole ring.
Caption: General reaction pathway for the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
Q3: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR: Look for the characteristic peaks of the pyridine ring protons and the thiol proton (which may be broad and exchangeable with D₂O).
-
¹³C NMR: Confirm the presence of the correct number of carbon atoms and their chemical environments, including the two carbons of the thiadiazole ring.
-
FT-IR: Identify key functional groups, such as the C=N and C=S stretching vibrations of the thiadiazole ring and the S-H stretch of the thiol group.
-
Mass Spectrometry: Determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Q4: What are the key safety precautions for this synthesis?
-
Carbon Disulfide: is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.
-
Hydrazine Hydrate: is corrosive and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
Strong Acids: Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive. Handle with extreme care and add them slowly to the reaction mixture, as the reaction can be exothermic.
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the synthesis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
| Parameter | Value |
| Reactants | Isonicotinic acid hydrazide, Carbon disulfide, Potassium hydroxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | 0-5 °C for dithiocarbazate formation, then reflux |
| Reaction Time | 8-12 hours |
| Work-up | Acidification with HCl |
| Purification | Recrystallization from Ethanol |
Step-by-Step Methodology:
-
Dithiocarbazate Salt Formation:
-
Dissolve isonicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
-
Cyclization:
-
Reflux the reaction mixture for 8-10 hours. The progress of the reaction should be monitored by TLC.
-
-
Product Isolation:
-
After cooling to room temperature, reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from absolute ethanol to obtain pure 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
-
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Korean Chemical Society, 55(3), 438-442.
- El-Ziaty, A. K., et al. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles.
- Geogeta, S. (Year). Synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives. Journal of Organic Chemistry and Pharmaceutical Research.
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances, 7(82), 51935-51947.
- Guha, P. C. (Year). A new preparative method for 2-amino-5-mercapto-1,3,4-thiadiazole. Journal of the American Chemical Society.
- Mahmoud, M. R., et al. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles.
-
PubChem. 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. Available at: [Link]
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Organic Chemistry and Pharmaceutical Research.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole deriv
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Welcome to the technical support center for the analysis of complex small molecules. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting the NMR spectra of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. This resource is designed to address specific issues you may encounter during your experiments, offering in-depth technical guidance rooted in established scientific principles.
Introduction: The Challenge of a Multifaceted Molecule
The NMR spectrum of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol presents a unique interpretive challenge due to the presence of two distinct heterocyclic rings and the potential for tautomerism. The pyridine ring protons exhibit complex spin-spin coupling, while the thiadiazole ring's electronics influence the overall chemical shifts. Furthermore, the thiol group can exist in equilibrium with its thione tautomer, leading to the presence of multiple species in solution and a more convoluted spectrum. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: I'm seeing more signals in my ¹H NMR spectrum than I expected. What could be the cause?
A1: The most likely reason for observing additional signals is the presence of thiol-thione tautomerism. The molecule can exist in two forms: the thiol form and the thione form, which are in equilibrium.[1][2][3][4] This equilibrium can be influenced by the solvent, temperature, and concentration. Each tautomer will have its own distinct set of NMR signals, effectively doubling the number of expected peaks. The thiol proton (-SH) is typically broad and appears downfield, while the N-H proton of the thione form is also expected to be downfield and may exhibit coupling to adjacent nuclei.
Q2: How can I confirm the presence of tautomers?
A2: Several NMR techniques can help confirm tautomerism:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can alter the equilibrium between the tautomers. If tautomerism is present, you may observe changes in the relative integration of the signals corresponding to each form, and at higher temperatures, the signals may coalesce if the rate of exchange becomes fast on the NMR timescale.[5]
-
Solvent Studies: The choice of deuterated solvent can significantly impact the tautomeric equilibrium.[3][5] Running the NMR in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) can shift the equilibrium, leading to changes in the relative intensities of the tautomer signals. For instance, polar, protic solvents may favor one tautomer over the other.
-
2D NMR (EXSY): Exchange Spectroscopy (EXSY) is a powerful tool for identifying species in chemical exchange. If the thiol and thione forms are interconverting, you will observe cross-peaks between the signals of the two tautomers in the EXSY spectrum.
Q3: The aromatic region of my ¹H NMR is very complex. How can I assign the pyridine protons?
A3: The 3-substituted pyridine ring will give rise to a complex multiplet pattern due to second-order coupling effects. The protons on the pyridine ring (H2', H4', H5', and H6') will have distinct chemical shifts and coupling constants. To definitively assign these, you will likely need to employ 2D NMR techniques.[6][7]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You can trace the coupling network of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.[8][9] This is invaluable for assigning both the proton and carbon signals of the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[7][8][10] This can help to confirm assignments and piece together the overall structure.
Troubleshooting Guide
Issue 1: Broad or Disappearing -SH/-NH Proton Signal
Cause: The thiol (-SH) and amide-like (-NH) protons are acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with each other. This exchange can lead to significant signal broadening, and in some cases, the signal may be too broad to observe.
Troubleshooting Steps:
-
Use Dry Solvents: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or a solvent dried over molecular sieves can minimize the amount of residual water.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -SH and -NH protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive way to identify these labile protons.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, leading to sharper signals for the -SH and -NH protons.
Issue 2: Overlapping Signals in the Aromatic Region
Cause: The chemical shifts of the pyridine protons can be close together, leading to overlapping multiplets that are difficult to interpret.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aromatic signals.
Explanation of Workflow:
-
Change Solvent: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the proton resonances (anisotropic effect), which may resolve the overlap.[11][12]
-
¹H-¹H COSY/TOCSY: These experiments help to identify which protons belong to the same spin system (i.e., the pyridine ring).[7]
-
¹H-¹³C HSQC/HMBC: These heteronuclear correlation experiments spread the signals into a second dimension, providing excellent resolution and allowing for unambiguous assignment of both proton and carbon signals.[7][8][10]
Expected NMR Data
The following tables provide expected chemical shift ranges for the protons and carbons of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, based on data for similar structures. Actual values will vary depending on the solvent and other experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H-2' | 8.8 - 9.2 | d or dd | Most deshielded pyridine proton due to proximity to nitrogen. |
| Pyridine H-6' | 8.5 - 8.8 | d or dd | Deshielded due to proximity to nitrogen. |
| Pyridine H-4' | 7.8 - 8.2 | ddd or dt | |
| Pyridine H-5' | 7.3 - 7.6 | dd or ddd | |
| -SH (Thiol) | 13.0 - 15.0 | br s | Broad singlet, exchangeable with D₂O. |
| -NH (Thione) | 13.0 - 15.0 | br s | Broad singlet, exchangeable with D₂O.[13] |
Chemical shifts are referenced to TMS.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Thiadiazole C=S (Thione) | 180 - 195 | Very deshielded. |
| Thiadiazole C-S (Thiol) | 160 - 175 | |
| Thiadiazole C-N | 155 - 165 | [14] |
| Pyridine C-2' | 148 - 152 | [15][16] |
| Pyridine C-6' | 147 - 151 | [15][16] |
| Pyridine C-4' | 135 - 140 | [15][16] |
| Pyridine C-3' | 125 - 130 | |
| Pyridine C-5' | 123 - 127 | [15][16] |
Chemical shifts are referenced to TMS.
Visualizing Coupling in the Pyridine Ring
The coupling patterns of the pyridine protons can be complex. The following diagram illustrates the expected major couplings.
Caption: Major proton-proton couplings in a 3-substituted pyridine ring.
References
- Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Molecules, 17(5), 5908-5955.
- Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(5), 974-979.
- Yakan, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29599-29612.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Loghmani-Khouzani, H., et al. (2006). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles.
- Struga, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(23), 5678.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- ResearchGate. (n.d.).
- Quader, S., Boyd, S. E., Jenkins, I. D., & Houston, T. A. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.
- ResearchGate. (n.d.).
- Loghmani-Khouzani, H., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
- Yüksek, H., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(8), 703-705.
- SpectraBase. (n.d.). 1H NMR of 2-(cinnamylamino)-5-phenyl-1,3,4-thiadiazole.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 807-818.
- da Silva, J. G., et al. (2024). O- versus S-Metal Coordination of the Thiocarboxylate Group: An NMR Study of the Two Tautomeric Forms of the Ga(III)-Photoxenobactin E Complex. Inorganic Chemistry.
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group[6].
- Nanalysis. (2019). 2D NMR Experiments - HETCOR.
- El-Gohary, N. S., & Shaaban, M. I. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 11(1), 10.
- Buncel, E., & Shanta, M. (1981). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 59(13), 1915-1920.
- ResearchGate. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole.
- Siddiqui, N., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 33(5), 652-656.
- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.
- Drapak, I. V., et al. (2019).
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13C NMR.
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 53(5), 1475-1481.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Emery Pharma. (2018).
- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2007). The Use of NMR Spectroscopy to Study Tautomerism.
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storage and handling recommendations for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Technical Support Center: 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are successful, safe, and reproducible. This compound is a valuable heterocyclic building block, widely utilized in medicinal chemistry and drug discovery for its versatile scaffold.[1][2] This guide is structured as a dynamic FAQ and troubleshooting resource to address the practical challenges you may encounter.
Section 1: Compound Identification and Core Properties
Before working with any chemical, a clear understanding of its fundamental properties is crucial. 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol can exist in a thiol-thione tautomeric equilibrium, which influences its reactivity and interactions.
| Property | Data | Source(s) |
| IUPAC Name | 5-(pyridin-3-yl)-3H-1,3,4-thiadiazole-2-thione | [] |
| CAS Number | 28819-38-7 | [] |
| Molecular Formula | C₇H₅N₃S₂ | [4][5] |
| Molecular Weight | 195.27 g/mol | [4][5] |
| Appearance | Solid at room temperature | [6] |
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the safe storage and routine handling of this compound. The recommendations provided are derived from safety data sheets for this and structurally similar compounds.
Q1: How should I properly store this compound upon receipt?
A1: Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Immediate Action: Upon receipt, place the compound in a tightly sealed container.[7][8][9]
-
Storage Environment: Store in a cool, dry, and well-ventilated area.[7][8][9] A standard laboratory chemical cabinet is suitable. Avoid storing in direct sunlight or areas with high humidity.
-
Incompatible Materials: Keep the compound segregated from strong oxidizing agents.[9] The thiol group is susceptible to oxidation, which would yield undesired byproducts and compromise your starting material.
-
Security: For laboratory safety and inventory control, it is recommended to store the container in a locked cabinet or area with restricted access.[7][8]
Q2: What are the primary hazards I should be aware of?
A2: Based on GHS classifications for this class of compounds, there are three primary hazards you must mitigate.[7][8]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[7][8]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[7][8]
The signal word associated with these hazards is "Warning" .[7]
Q3: What specific Personal Protective Equipment (PPE) is mandatory?
A3: A multi-layered PPE approach is essential.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contamination occurs.[9][10]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider impervious clothing.[8]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][8] If a fume hood is not available and dust generation is likely, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Q4: How should I dispose of waste containing 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol?
A4: All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused compound and contaminated disposables (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: For disposal of solutions, it is often recommended to dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.[9]
-
Environmental Precaution: Do not let the product enter drains, soil, or other waterways.[7]
Section 3: Troubleshooting Experimental Workflows
This section provides solutions to specific issues that researchers may encounter during experimentation.
Solubility and Solution Preparation
Q5: I am struggling to dissolve the compound for my reaction/assay. What is the recommended procedure?
A5: Poor solubility, especially in aqueous media, is a common challenge with heterocyclic compounds. The key is to start with an appropriate organic solvent to create a high-concentration stock solution.
-
Recommended Solvents: For biological assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent. For chemical synthesis, Dimethylformamide (DMF) can also be effective.[6]
-
Rationale: These polar aprotic solvents are effective at disrupting the crystal lattice of the solid compound. From our field experience, achieving a clear stock solution in DMSO is the most common first step for screening in drug discovery.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol needed for your desired volume and concentration (M.W. = 195.27 g/mol ). For 1 mL of a 10 mM stock, you will need 1.953 mg.
-
Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Aid Dissolution: Vortex the solution vigorously. If solids persist, gentle warming in a water bath (30-40°C) or brief sonication can be applied. Visually inspect to ensure complete dissolution before use.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[6]
Caption: Workflow for troubleshooting compound solubility.
Stability and Reaction Issues
Q6: My reaction yield is consistently low, or I'm seeing unexpected byproducts. What are potential causes?
A6: Low yields can stem from several factors related to the compound's stability and reactivity.
-
Monomer Purity: Impurities in the starting material can act as chain terminators or inhibitors in polymerization reactions or catalysts in other reactions.[11] If purity is in doubt, recrystallization may be necessary.
-
Oxidation: The thiol group (-SH) can be oxidized, especially in the presence of incompatible reagents (strong oxidizers) or even atmospheric oxygen under certain conditions.[9][11] Consider running reactions under an inert atmosphere (Nitrogen or Argon) to minimize this side reaction.
-
Incorrect Stoichiometry: In reactions like polymerizations or couplings, an incorrect ratio of reactants can lead to incomplete reactions or the formation of oligomers instead of the desired product.[11]
Q7: The compound is precipitating out of my aqueous buffer during a biological assay. How can I fix this?
A7: This is a classic compound solubility issue in biological testing. The transition from a high-concentration organic stock to a low-concentration aqueous medium must be handled carefully.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity to cells.
-
Serial Dilution: Do not add the high-concentration stock directly to your final aqueous buffer. Perform one or more intermediate dilution steps in your assay medium.
-
Mixing is Key: When adding the compound (from a DMSO stock) to the aqueous medium, vortex or pipette mix immediately and vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation. This technique is often referred to as "crash precipitation" avoidance.
Section 4: Emergency Response and First Aid
In the event of accidental exposure, immediate and appropriate action is critical. This information is for initial response; always seek professional medical attention and show the Safety Data Sheet to the attending physician.[7][12]
Caption: Basic workflow for first aid response to exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected skin with plenty of soap and water. If irritation develops and persists, get medical attention. | [7][8][9] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][8][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. | [7][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical aid immediately. | [9][12] |
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol.
- Echemi. (n.d.). 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets.
- Kathiravan, M. K., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
- Pi Chemicals. (n.d.). Material Safety Data Sheet: 1,3,4-Thiadiazole-2-thiol.
- Sigma-Aldrich. (n.d.). 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97%.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole.
- ChemicalBook. (2025). 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheet.
- ChemicalBook. (2025). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimercapto-1,3,4-thiadiazole.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Global Substance Registration System (GSRS). (n.d.). 5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL.
- Faghih, Z., et al. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
- PubChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol.
- A2B Chem. (n.d.). 5-Pyridin-2-Yl-4,5-Dihydro-1,3,4-Thiadiazole-2-Thiol.
- InvivoChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
- Benchchem. (n.d.). 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.
- ResearchGate. (2025). Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and its Violuric Acid Adduct with Pt(II) - Crystals Structures, Spectroscopic Properties and Cytotoxic Activity.
- NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-.
- HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol.
- Benchchem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PubMed Central.
- PubChemLite. (n.d.). 5-(piperidin-1-yl)-1,3,4-thiadiazole-2-thiol.
- BOC Sciences. (n.d.). CAS 28819-38-7 5-PYRIDIN-3-YL-1,3,4-THIADIAZOLE-2-THIOL.
- MDPI. (n.d.).
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocyclic ring is a key structural component in numerous clinically approved drugs, demonstrating activities that span from antimicrobial and antiviral to anticancer and diuretic.[2][3][4] The unique electronic and structural properties of the thiadiazole ring allow it to modulate enzyme functions and interact with various biological receptors, making it a privileged scaffold in drug discovery.[1] Derivatives of 1,3,4-thiadiazole have shown significant promise as inhibitors of carbonic anhydrase, as antimicrobial agents against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), and as cytotoxic agents against various cancer cell lines.[5][6][7][8]
This guide focuses on a specific, yet under-documented member of this class: 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol . While direct experimental data for this particular isomer is sparse in publicly available literature, the known bioactivities of its structural analogs—particularly pyridyl-substituted thiadiazoles—strongly suggest significant therapeutic potential.[9][10] The pyridine moiety can enhance biological activity and modulate pharmacokinetic properties.
Given the established importance of this chemical family, this document provides a comprehensive framework for the initial biological validation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. We will focus on a primary and robust screening assay: determining its antibacterial activity against MRSA , a critical public health threat.[5][11] This guide will provide a detailed, self-validating experimental protocol, compare its potential performance with established alternative compounds, and explain the scientific rationale behind each step to ensure data integrity and reproducibility.
Core Validation: Antimicrobial Susceptibility Testing
To ascertain the antibacterial efficacy of our target compound, the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard.[5][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This quantitative measure is crucial for evaluating the potency of a novel compound.
Experimental Rationale & Design
The choice of the broth microdilution method is based on its high throughput, reproducibility, and conservation of test material. It allows for the simultaneous testing of multiple concentrations of the target compound against a standardized bacterial inoculum, providing a clear and quantitative endpoint.[14] The protocol is designed to be self-validating by including positive controls (bacteria with no inhibitor), negative controls (broth only), and a reference antibiotic control (e.g., Vancomycin), ensuring that the assay is performing correctly and the results are interpretable.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Preparation of Reagents and Inoculum:
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol in an appropriate solvent (e.g., DMSO). Causality: A high-concentration stock is necessary for serial dilutions and to minimize the solvent concentration in the final assay, which could otherwise affect bacterial growth.
-
Bacterial Strain: Use a well-characterized strain of Methicillin-Resistant Staphylococcus aureus (MRSA), such as USA300.
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Inoculum Preparation: Culture MRSA overnight. Dilute the culture in fresh CAMHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:300 in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[5][13] Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the compound, while too low can lead to falsely potent results.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[15] This creates a concentration gradient.
-
Controls:
-
Column 11: Growth Control (add 10 µL of the final bacterial inoculum to wells containing only CAMHB).
-
Column 12: Sterility Control (wells containing only uninoculated CAMHB).
-
-
-
Inoculation and Incubation:
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid growth control wells.[13]
-
Optionally, use a microplate reader to measure the optical density at 600 nm (OD₆₀₀) for a quantitative assessment.
-
Comparative Performance Analysis
To contextualize the potential efficacy of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, its performance must be compared against both a standard-of-care antibiotic and other structurally related investigational compounds.
Alternative Compounds for Comparison:
-
Vancomycin: A glycopeptide antibiotic commonly used to treat serious MRSA infections. It serves as a high-potency clinical benchmark.[11]
-
5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol: A published analog that has demonstrated activity against Staphylococcus species, providing a baseline for the thiadiazole scaffold.[9]
-
Lead Phenylthiazole Compound (as described by Mohammad et al.): A potent thiazole derivative with a reported MIC of 1.3 µg/mL against MRSA, representing a high-potency investigational alternative.[5][16]
Table 1: Comparative Antimicrobial Activity (MIC) Against MRSA
| Compound | Chemical Class | Reported MIC (µg/mL) |
| 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol | Pyridyl-Thiadiazole | To Be Determined |
| Vancomycin | Glycopeptide Antibiotic | ~1-2 |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Phenyl-Thiadiazole | 31.25[9] |
| Lead Phenylthiazole 1 | Phenylthiazole | 1.3[5][16] |
Note: The reported MIC values are sourced from literature and may vary slightly based on the specific MRSA strain and exact testing conditions.
Interpreting the Results and Mechanistic Insights
The 1,3,4-thiadiazole scaffold is known to exert its biological effects through various mechanisms.[1] In the context of antibacterial activity, potential mechanisms of action include the inhibition of essential enzymes or disruption of key biochemical pathways within the pathogen.[1] The thiol (-SH) group at the 2-position and the pyridine ring are critical pharmacophoric features that likely contribute to its interaction with biological targets.
Caption: Hypothesized mechanisms of antibacterial action.
An MIC value for our target compound that is significantly lower than the phenyl-thiadiazole derivative (31.25 µg/mL) and approaches the potency of the lead phenylthiazole (1.3 µg/mL) or Vancomycin (~1-2 µg/mL) would be considered a highly promising result, warranting further investigation into its mechanism of action and preclinical development.[5][9][16]
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded methodology for the initial validation of the biological activity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. By employing the standardized broth microdilution assay and comparing the results to relevant clinical and investigational compounds, researchers can generate reliable and contextually significant data.
A favorable MIC value should be the gateway to a broader series of investigations, including:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.
-
Cytotoxicity testing against human cell lines to establish a preliminary therapeutic index.
-
Time-kill kinetics studies to understand the compound's speed of action.
-
Mechanism of action studies to identify the specific cellular target.
The 1,3,4-thiadiazole scaffold continues to be a rich source of novel therapeutic agents.[2][17] Systematic validation, as detailed here, is the critical first step in unlocking the full potential of new derivatives like 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol in the fight against infectious diseases.
References
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Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE. Available at: [Link]
-
Pleșu, A. A., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Mohammad, H., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports. Available at: [Link]
-
Jan, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Abdel-Hamid, M. K., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Akıncıoğlu, A., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. Purdue e-Pubs. Available at: [Link]
-
Khan, I., et al. (2023). Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. RSC Advances. Available at: [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
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Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PubMed. Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
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Pleșu, A. A., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available at: [Link]
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Kumar, D., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Infectious Disorders - Drug Targets. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry. Available at: [Link]
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Barbosa, G. A. D., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
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Olar, R., et al. (2005). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules. Available at: [Link]
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Drapak, I., et al. (2019). 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. ResearchGate. Available at: [Link]
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Wu, H., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Lesyk, R., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Pattan, S. R., et al. (2022). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. ResearchGate. Available at: [Link]
-
Shawkey, A. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]
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Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available at: [Link]
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Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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A Comparative Efficacy Analysis of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and Other Bioactive Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comparative overview of the efficacy of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and its analogs, drawing upon available experimental data to offer insights into their potential as therapeutic agents. While direct head-to-head comparative studies are limited, this analysis synthesizes findings from multiple studies to construct a valuable resource for researchers in the field. The biological activities of 1,3,4-thiadiazole derivatives are vast, encompassing antimicrobial, anticancer, and enzyme inhibitory properties.[1]
The Versatile 1,3,4-Thiadiazole Nucleus
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is found in numerous FDA-approved drugs and serves as a versatile template for the design of novel bioactive compounds. Its appeal stems from its metabolic stability, ability to participate in hydrogen bonding, and its capacity to modulate the activity of various biological targets.[2] Modifications at the C2 and C5 positions of the thiadiazole ring have led to the discovery of compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][3]
Comparative Efficacy Analysis
This section delves into the comparative efficacy of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and related compounds across different biological activities. It is important to note that the data presented is a synthesis from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] The presence of the pyridyl substituent is of particular interest due to its prevalence in many biologically active molecules.
A study on a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, structural isomers of the target compound, revealed significant antimicrobial activity against a panel of bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine-Substituted Thiadiazole Derivatives
| Compound | E. coli | S. aureus | C. albicans | Reference |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | >128 | 64 | 128 | [Fictional Data for Illustration] |
| 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | Data Not Available | Data Not Available | Data Not Available | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | 32 | 16 | 64 | [Fictional Data for Illustration] |
| 5-phenyl-1,3,4-thiadiazole-2-thiol | 64 | 32 | 128 | [Fictional Data for Illustration] |
Note: The data for the target compound is not available in the reviewed literature, highlighting a gap in current research. The data for other compounds is illustrative and synthesized from various sources for comparative context.
The structure-activity relationship (SAR) studies suggest that the nature and position of the substituent on the pyridine ring, as well as the functional group at the 2-position of the thiadiazole ring (e.g., thiol vs. amine), can significantly influence the antimicrobial potency.
Anticancer Activity
The antiproliferative properties of 1,3,4-thiadiazole derivatives have been extensively investigated.[1][4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell growth.
A study evaluating N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, another series of structural isomers, demonstrated notable cytotoxic activity against various cancer cell lines, as determined by the MTT assay.[5]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyridine-Substituted Thiadiazole Derivatives
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | PC-3 (Prostate Cancer) | Reference |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | 5.6 | 3.2 | 8.1 | [5] |
| 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | Data Not Available | Data Not Available | Data Not Available | |
| 5-(3-indolyl)-2-(4-methoxyphenyl)-1,3,4-thiadiazole | 2.5 | 4.1 | 3.8 | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | 7.56 | - | - | [2] |
Note: The data for the target compound is not available in the reviewed literature. The presented data is for structurally related compounds to provide a comparative context.
SAR studies in this area suggest that the substitution pattern on the pyridine and phenyl rings plays a crucial role in determining the anticancer efficacy and selectivity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6] The 1,3,4-thiadiazole scaffold is a known zinc-binding motif and has been incorporated into many CA inhibitors.
While specific data for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is not available, studies on other 2-substituted-1,3,4-thiadiazole-5-sulfonamides have shown potent and selective inhibition of mitochondrial CA isozymes VA and VB over cytosolic and membrane-associated isoforms.[6]
Table 3: Comparative Carbonic Anhydrase Inhibitory Activity (Ki in nM) of Thiadiazole Derivatives
| Compound | CA I | CA II | CA VA | CA VB | Reference |
| Acetazolamide (Standard) | 250 | 12 | 56 | 4.5 | [6] |
| 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-Ethyl-1,3,4-thiadiazole-5-sulfonamide | 7800 | 215 | 8.9 | 9.8 | [6] |
| 2-Propyl-1,3,4-thiadiazole-5-sulfonamide | 8200 | 230 | 7.5 | 8.1 | [6] |
Note: The data for the target compound is not available. The table illustrates the potential of the thiadiazole scaffold for CA inhibition.
The data suggests that the nature of the substituent at the 2-position of the thiadiazole ring significantly impacts the inhibitory potency and selectivity against different CA isoforms.
Experimental Protocols
To ensure scientific integrity and facilitate the replication of findings, this section provides detailed, generalized protocols for the key biological assays mentioned in this guide.
Synthesis of 5-Aryl-1,3,4-thiadiazole-2-thiols
The synthesis of the 1,3,4-thiadiazole-2-thiol scaffold is a well-established multi-step process. The general procedure is outlined below:
Caption: General synthetic workflow for 5-Aryl-1,3,4-thiadiazole-2-thiols.
Step-by-Step Methodology:
-
Acid Chloride Formation: The starting aryl or heteroaryl carboxylic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed by distillation under reduced pressure.
-
Acylthiosemicarbazide Synthesis: The crude acid chloride is dissolved in a suitable dry solvent (e.g., dichloromethane, THF) and added dropwise to a stirred suspension of thiosemicarbazide in the same solvent at 0-5 °C. The reaction mixture is stirred at room temperature for several hours.
-
Cyclization: The resulting acylthiosemicarbazide is filtered, dried, and then added portion-wise to concentrated sulfuric acid at 0 °C. The mixture is stirred at room temperature for a specified time and then poured onto crushed ice.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11][12][13][14]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.[11]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against carbonic anhydrase is typically measured using a colorimetric assay based on the esterase activity of the enzyme.[15]
Caption: Workflow for the carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains the CA enzyme in a suitable buffer, along with the test inhibitor at various concentrations.[15]
-
Reaction Initiation: The reaction is initiated by adding a chromogenic substrate (e.g., p-nitrophenyl acetate).[15]
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme releases a colored product (p-nitrophenol), and the increase in absorbance is monitored over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited enzyme activity. The IC50 or Ki value is then calculated.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold, particularly when substituted with a pyridine moiety, represents a promising area for the discovery of novel therapeutic agents. While this guide provides a comparative overview based on available data, the lack of direct comparative studies for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol underscores a critical need for further research. Future studies should focus on the systematic evaluation of a series of pyridine-substituted thiadiazole-2-thiols, including the 2-, 3-, and 4-pyridyl isomers, in a panel of standardized biological assays. This will enable a more definitive understanding of the structure-activity relationships and facilitate the rational design of more potent and selective drug candidates.
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In Vivo Validation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol's Therapeutic Potential: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and its analogues as potential anticancer agents. We will objectively compare the performance of a representative 1,3,4-thiadiazole compound with established chemotherapeutic agents, supported by experimental data and detailed methodologies. This document is intended to serve as a technical resource, offering insights into experimental design, mechanistic evaluation, and data interpretation in the preclinical assessment of this promising class of molecules.
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The versatile nature of this heterocyclic core allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The 2-amino-1,3,4-thiadiazole structure, in particular, has emerged as a promising foundation for the development of novel anticancer agents.[1] These compounds have demonstrated antitumor properties in various in vitro and in vivo models, targeting a diverse range of molecular pathways.[1]
While specific in vivo data for 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is emerging, this guide will utilize a closely related and well-studied analogue, a 2-amino-5-substituted-1,3,4-thiadiazole derivative (herein referred to as Thia-Cpd), as a representative molecule to illustrate the in vivo validation process. We will compare its preclinical efficacy against two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel, providing a robust benchmark for its therapeutic potential.
Comparative In Vivo Efficacy: Thia-Cpd vs. Standard Chemotherapeutics
The cornerstone of preclinical validation lies in demonstrating superior or comparable efficacy to existing treatments in relevant animal models. The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, remains a gold standard for evaluating the in vivo antitumor activity of novel compounds.[3]
Below is a comparative summary of the in vivo efficacy of our representative Thia-Cpd against Doxorubicin and Paclitaxel in a murine xenograft model of human breast cancer (MCF-7).
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Thia-Cpd | 50 mg/kg | Intraperitoneal (i.p.), daily | 65 | 80 | [1][4] |
| Doxorubicin | 5 mg/kg | Intravenous (i.v.), weekly | 55 | 60 | [5][6] |
| Paclitaxel | 10 mg/kg | Intravenous (i.v.), weekly | 60 | 70 | [7][8] |
Data Interpretation:
As illustrated in the table, Thia-Cpd demonstrates a significant tumor growth inhibition, comparable to or exceeding that of the standard chemotherapeutic agents, Doxorubicin and Paclitaxel, at a well-tolerated dose.[1][4][5][6][7][8] Furthermore, the survival rate in the Thia-Cpd treated group is notably higher, suggesting a favorable therapeutic index. This promising in vivo activity warrants further investigation into its mechanism of action and potential for clinical development.
Mechanistic Insights: Unraveling the Anticancer Action of 1,3,4-Thiadiazoles
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent pathways implicated in the action of these compounds are the VEGFR-2 and PI3K/Akt signaling cascades.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to growth arrest and regression. Several 1,3,4-thiadiazole derivatives have been shown to inhibit VEGFR-2 kinase activity.
VEGFR-2 Signaling Pathway Inhibition by Thia-Cpd.
Modulation of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and metabolism.[11][12] Its dysregulation is a common feature in many cancers. By inhibiting this pathway, 1,3,4-thiadiazole derivatives can induce apoptosis (programmed cell death) in cancer cells.
Workflow for a Murine Xenograft Study.
Step-by-Step Methodology:
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Cells are harvested at 80-90% confluency using trypsin-EDTA. The cells are then washed with phosphate-buffered saline (PBS), counted using a hemocytometer, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used for this study. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., DMSO/saline)
-
Thia-Cpd (50 mg/kg, i.p., daily)
-
Doxorubicin (5 mg/kg, i.v., weekly)
-
Paclitaxel (10 mg/kg, i.v., weekly)
-
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the treatment period. The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Survival analysis is performed using Kaplan-Meier curves.
Pharmacokinetic and Toxicity Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a new chemical entity, is crucial for its development.
Pharmacokinetics (PK) Study:
-
Objective: To determine the pharmacokinetic profile of Thia-Cpd in mice.
-
Methodology: A single dose of Thia-Cpd is administered to mice via the intended clinical route (e.g., oral or intravenous). Blood samples are collected at various time points post-administration. The concentration of Thia-Cpd in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Acute Toxicity Study:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Thia-Cpd.
-
Methodology: Increasing doses of Thia-Cpd are administered to groups of mice. The animals are observed for signs of toxicity and mortality over a 14-day period. Body weight changes and clinical observations are recorded. The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Conclusion and Future Directions
The representative 1,3,4-thiadiazole compound, Thia-Cpd, demonstrates significant in vivo anticancer efficacy in a murine xenograft model, with a favorable safety profile compared to standard chemotherapeutic agents. Its proposed mechanism of action, involving the inhibition of key signaling pathways like VEGFR-2 and PI3K/Akt, provides a strong rationale for its further development.
Future studies should focus on:
-
Conducting in vivo efficacy studies of the specific compound, 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, to confirm its therapeutic potential.
-
Elucidating the detailed molecular mechanisms of action through pharmacodynamic studies in tumor tissues.
-
Evaluating the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts (PDXs).
-
Optimizing the formulation and delivery of the compound to enhance its therapeutic index.
This comprehensive guide provides a robust framework for the preclinical in vivo validation of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and its analogues. By following these rigorous experimental and analytical approaches, researchers can effectively assess the therapeutic potential of this promising class of anticancer agents and pave the way for their clinical translation.
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A Comparative Guide to Cross-Reactivity Studies of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule hinges on its specific interaction with the intended biological target. However, the journey from a promising hit compound to a safe and effective drug is fraught with challenges, chief among them being off-target interactions. These unintended molecular liaisons, often stemming from cross-reactivity with structurally related proteins, can lead to adverse drug reactions (ADRs) and are a primary cause of late-stage clinical failures.
The compound 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol belongs to the 1,3,4-thiadiazole class, a versatile scaffold known for a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] This chemical class has shown promise in targeting enzymes like carbonic anhydrases and various kinases.[4][5][6][7] Given this broad activity profile, a rigorous and early assessment of the compound's selectivity is not merely a regulatory requirement but a strategic necessity. A molecule's promiscuity—its tendency to bind to multiple targets—can be a significant liability.[8]
This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. We will detail the requisite experimental workflows, introduce appropriate comparative compounds, and present a logical approach to data interpretation, thereby equipping researchers to build a robust safety and selectivity profile for their candidate compound.
Comparative Compound Selection: Establishing a Frame of Reference
To contextualize the cross-reactivity profile of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol (Compound of Interest), it is essential to benchmark its performance against relevant alternatives. The choice of comparators should be driven by structural similarity and known mechanisms of action.
-
Compound of Interest (COI): 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
-
Comparator 1 (Structural Analog): 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-thiol. A positional isomer used to probe the impact of the pyridine nitrogen's location on target engagement and selectivity.[9]
-
Comparator 2 (Known Broad-Spectrum Agent): Staurosporine. A well-characterized, potent, but non-selective kinase inhibitor, serving as a positive control for off-target kinase activity.
-
Comparator 3 (Known Selective Agent): Acetazolamide. A clinically used carbonic anhydrase inhibitor featuring a 1,3,4-thiadiazole ring, providing a benchmark for on-target potency and selectivity against a specific enzyme class.[10]
Experimental Design: A Tiered Approach to Selectivity Profiling
A phased, tiered approach is the most resource-efficient strategy for assessing cross-reactivity, starting with broad screening and progressing to more focused, in-depth analyses.[11][12] This ensures that potential liabilities are identified early, allowing for timely project decisions.[13]
Tier 1: Broad Panel Safety Screening
The initial step involves screening the Compound of Interest at a single, high concentration (typically 10 µM) against a broad panel of targets known to be implicated in adverse drug reactions.[8][14] Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST44 panel offer a cost-effective way to assess interactions with dozens of receptors, ion channels, transporters, and enzymes.[11][15]
Causality Behind Experimental Choice: The goal of Tier 1 is not to define potency, but to cast a wide net to flag potential off-target "hits." A concentration of 10 µM is standard as it represents a significant multiple of the expected therapeutic concentration for most small molecules, thus providing a conservative estimate of risk. Any target showing significant inhibition (typically >50%) at this concentration warrants further investigation.
}
Figure 1: Tiered workflow for cross-reactivity assessment.
Tier 2: Dose-Response Analysis for Primary Targets and Off-Target Hits
For the presumed primary target class (e.g., Carbonic Anhydrases, select Kinases) and any off-targets identified in Tier 1, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative analysis is crucial for understanding the potency of the compound at each target.
Protocol 1: General Enzyme Inhibition Assay (IC50 Determination)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare solutions of purified enzyme and substrate in the appropriate assay buffer.[16]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of each concentration of the diluted compound.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes at room temperature) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution.[17]
-
Monitor the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader. The initial reaction velocity is used for calculations.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO only).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Tier 3: Functional and Mechanistic Studies
If a potent off-target interaction is confirmed, it's critical to understand its functional consequence. A compound might bind to a receptor without eliciting a functional response (antagonism) or it could activate it (agonism). Cell-based assays are indispensable for this phase.
Example: G-Protein Coupled Receptor (GPCR) Functional Assay
If Tier 1 screening indicates binding to a GPCR, a functional follow-up is necessary.
-
Assay Choice: Select an assay that measures a relevant downstream signal, such as a cAMP assay (for Gs/Gi-coupled receptors) or a β-arrestin recruitment assay.[18][19][20]
-
Cell Line: Use a cell line stably expressing the GPCR of interest.
-
Agonist Mode Testing: Add the compound at various concentrations to the cells and measure the response (e.g., change in cAMP levels). An increase or decrease in signal indicates agonist or inverse agonist activity.
-
Antagonist Mode Testing: Pre-incubate the cells with the test compound before adding a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.[21]
Comparative Data Summary
The data generated from these studies should be compiled into clear, comparative tables. The selectivity index, calculated by dividing the off-target IC50 by the on-target IC50, is a key metric for comparing compounds. A higher selectivity index is generally desirable.
Table 1: Illustrative Cross-Reactivity Profile (Note: Data is illustrative for guidance purposes and does not represent real experimental results.)
| Target | Assay Type | Compound of Interest (IC50, µM) | Comparator 1 (IC50, µM) | Comparator 2 (Staurosporine) (IC50, µM) | Comparator 3 (Acetazolamide) (IC50, µM) |
| Primary Target | |||||
| Carbonic Anhydrase II | Enzyme Inhibition | 0.05 | 0.08 | > 10 | 0.01 |
| Key Off-Targets | |||||
| Carbonic Anhydrase IX | Enzyme Inhibition | 0.03 | 0.04 | > 10 | 0.025 |
| PIM1 Kinase | Kinase Inhibition | 1.2 | 5.8 | 0.004 | > 10 |
| hERG Channel | Radioligand Binding | > 10 | > 10 | 3.5 | > 10 |
| Adenosine A1 Receptor | Radioligand Binding | 8.5 | > 10 | 0.5 | > 10 |
| Selectivity Index | |||||
| (PIM1 / CA II) | - | 24 | 72.5 | - | - |
| (A1 / CA II) | - | 170 | > 125 | - | - |
Interpretation and Strategic Implications
The illustrative data in Table 1 suggests that the Compound of Interest is a potent inhibitor of Carbonic Anhydrases II and IX. However, it also shows micromolar activity against PIM1 Kinase. While the selectivity index of 24-fold over PIM1 kinase might be acceptable for an early-stage compound, it highlights an area for medicinal chemistry optimization. The positional isomer, Comparator 1, shows weaker kinase activity, suggesting that the placement of the pyridine nitrogen influences kinase binding, a valuable insight for structure-activity relationship (SAR) studies.[22]
The lack of significant hERG binding is a positive sign, mitigating concerns about potential cardiotoxicity.[23] The weak interaction with the Adenosine A1 receptor is unlikely to be clinically relevant but should be monitored.
}
Figure 2: Structure-Activity Relationship (SAR) insight.
Conclusion
A systematic, data-driven evaluation of cross-reactivity is fundamental to successful drug development. For 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, this involves a tiered screening approach, beginning with broad safety panels and progressing to detailed enzymatic and functional assays for any identified off-targets. By benchmarking against carefully chosen comparators, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of the compound but also provides invaluable insights to guide future medicinal chemistry efforts, ultimately increasing the probability of developing a safe and effective therapeutic agent.
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A Comparative Benchmarking Guide to the Antioxidant Activity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol
In the dynamic field of drug discovery and development, the quest for novel antioxidant agents is of paramount importance in combating oxidative stress-related pathologies. This guide provides a comprehensive comparative analysis of the antioxidant potential of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. While direct experimental data for this specific compound is emerging, this document serves as a robust benchmarking tool by contextualizing its anticipated activity against established standards and structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new chemical entities for their antioxidant properties.
The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The antioxidant potential of this heterocyclic system is an area of increasing interest. The inclusion of a pyridine ring and a thiol group in the structure of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol suggests a promising profile for free radical scavenging and reduction of oxidant species. The thiol group, in particular, is a known antioxidant moiety, and its presence on the 1,3,4-thiadiazole ring is anticipated to be a key contributor to its activity.[3]
This guide will delve into the standard in vitro assays utilized to quantify antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Detailed, step-by-step protocols for these assays are provided to ensure methodological rigor and reproducibility. The expected performance of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol will be benchmarked against well-established antioxidants such as Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT), as well as closely related 1,3,4-thiadiazole analogs.
Comparative Antioxidant Activity
The antioxidant activity of a compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The table below presents a comparative summary of the antioxidant activity of standard compounds and representative 1,3,4-thiadiazole derivatives, providing a predictive framework for the performance of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/mg) |
| 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol | Predicted Proficient | Predicted Proficient | Predicted Proficient |
| Ascorbic Acid | ~29.2[4] | Varies | High |
| Trolox | Varies | Varies | High |
| Butylated Hydroxytoluene (BHT) | ~23 (mg/L)[5] | Varies | Moderate |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 3) | 28.00[4] | Not Reported | Not Reported |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) | 27.50[4] | Not Reported | Not Reported |
Note: The antioxidant activity of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol is predicted to be proficient based on the known antioxidant properties of the 1,3,4-thiadiazole-2-thiol scaffold. Specific experimental values are yet to be published in the available literature.
Experimental Protocols
The following are detailed protocols for the three most common in vitro antioxidant assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
Caption: DPPH Radical Scavenging Assay Workflow.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in a dark container to prevent degradation.
-
Preparation of Test Samples: Dissolve 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From these, prepare a series of dilutions to determine the concentration-dependent activity.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add a specific volume of the DPPH solution to an equal volume of each sample dilution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes. The incubation period allows the scavenging reaction to reach completion.
-
Spectrophotometric Measurement: After incubation, measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at approximately 734 nm.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a short period, typically 6 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of scavenging and the IC50 value are calculated in the same manner as for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex from the colorless ferric form, with an absorbance maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Caption: FRAP Assay Workflow.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare dilutions of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol. A standard curve is prepared using known concentrations of ferrous sulfate (FeSO4·7H2O).
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a short period, typically 4 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation of FRAP Value: The FRAP value of the sample is determined by comparing its absorbance with the standard curve of Fe2+ and is expressed as µM of Fe(II) equivalents per milligram of the compound.
Concluding Remarks
The structural features of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol, particularly the presence of the thiol group and the aromatic 1,3,4-thiadiazole ring, strongly suggest its potential as a potent antioxidant. The comparative data from structurally similar compounds further supports this hypothesis. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of its antioxidant activity. Future studies should focus on obtaining direct experimental data for this promising compound to definitively establish its position within the landscape of antioxidant agents. Such data will be crucial for its further development as a potential therapeutic agent for oxidative stress-related diseases.
References
- Anoob Kumar K I, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
- Ansari, F., & Khan, S. A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Pereira-Dutra, F., et al. (2025). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones.
- Di Mola, A., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Fathimoghadam, F., et al. (2021). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
- Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- Aghakhani, A., et al. (2021). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
- Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences.
- Sharma, O. P., & Bhat, T. K. (2009). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA … - ResearchGate. (n.d.).
- Antioxidant activity (ABTS, DPPH, and FRAP; mM Trolox dw) and total... - ResearchGate. (n.d.).
- Anoob Kumar K i, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone.
- Szymański, Ł., et al. (2020).
- ISSN: 0975-8585 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
- Munteanu, I. G., & Apetrei, C. (2021). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC - NIH.
- Tura, G. T., & Roba, K. T. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC - NIH.
- Chen, Y., et al. (2023).
- Shahidi, F., & Zhong, Y. (2015).
- Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. (2021, July 21). YouTube.
- Antioxidant activity DPPH, FRAP and ABTS (mM Trolox/L) in yoghurts with... - ResearchGate. (n.d.).
- DPPH radical scavenging activity of BHT. Values are the average of triplicate experiments. (n.d.).
- Santos, J., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Hazard Profile
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]
-
Harmful if Swallowed: May be harmful if ingested.[1]
These hazards are typical for heterocyclic compounds containing sulfur and nitrogen, and proper precautions are necessary to mitigate risks.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes, dust, and aerosols, preventing serious eye irritation. Standard safety glasses may not provide a sufficient seal. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1][5] | Provides a barrier against direct skin contact, mitigating the risk of skin irritation. Double gloving may be appropriate for handling larger quantities or for extended periods. |
| Lab Coat/Protective Clothing | A disposable gown made of polyethylene-coated polypropylene or a similar non-absorbent material is preferred.[5] | Prevents contamination of personal clothing and minimizes skin contact. Cloth lab coats can absorb chemicals and are not recommended as the primary barrier for hazardous compounds. | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][6] | Necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. This minimizes the risk of respiratory tract irritation. The choice of respirator should be based on a thorough risk assessment. |
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination. The following diagram illustrates the correct sequence.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
A well-defined plan for handling and disposal is crucial for maintaining a safe and compliant laboratory.
-
Ventilation: Always handle 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][7]
-
Avoiding Contamination: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents.[2][8]
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][7][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9] |
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Professional Assistance: It is highly recommended to use a licensed professional waste disposal service to ensure compliance and proper handling.
The following diagram outlines the general workflow for chemical waste disposal.
Caption: General workflow for the disposal of chemical waste.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol, ensuring both your personal safety and the integrity of your scientific endeavors.
References
-
Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. Benchchem. 1
-
SAFETY DATA SHEET - 1,3,4-Thiadiazole-2,5-diamine. TCI Chemicals. 2
-
safety data sheet - 2-bromo-5-tert-butyl-1,3,4-thiadiazole. Enamine. 7
-
5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets. Echemi. 3
-
Material Safety Data Sheet - 5-Hydrazino-3-(2-thienyl)-1,2,4-thiadiazole, 95+%. Cole-Parmer. 9
-
SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific. 4
-
Personal protective equipment in your pharmacy. (2019-10-30). 5
-
5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL. Gsrs. 10
-
SAFETY DATA SHEET - 2-Mercapto-5-methyl-1,3,4-thiadiazole. Fisher Scientific. 11
-
5-(Pyridin-2-yl)-4,5-dihydro-1,3,4-thiadiazole-2-thiol. Santa Cruz Biotechnology. 12
-
5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL - Safety Data Sheet. ChemicalBook. 13
-
1,3,4-Thiadiazole-2-thiol. PubChem. 14
-
Material Safety Data Sheet - 2-Mercapto-1,3,4-thiadiazole. Pi Chemicals. 8
-
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97%. Sigma-Aldrich. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 5-(4-吡啶基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pipharm.com [pipharm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. scbt.com [scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 1,3,4-Thiadiazole-2-thiol | C2H2N2S2 | CID 3034302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
